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1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Documentation Hub

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  • Product: 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one
  • CAS: 289717-98-2

Core Science & Biosynthesis

Foundational

1-[2-(4-Chlorophenoxy)-5-Fluorophenyl]Ethan-1-One (CAS 289717-98-2): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary In modern medicinal chemistry and agrochemical development, halogenated diaryl ethers serve as privileged scaffolds. 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS 289717-98-2) is a high-value s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated diaryl ethers serve as privileged scaffolds. 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS 289717-98-2) is a high-value synthetic intermediate characterized by its unique tri-functional architecture: an activated acetophenone core, a conformationally flexible diaryl ether linkage, and strategic halogenation (chloro and fluoro)[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthon. The precise placement of the electron-withdrawing acetyl group and the halogens dictates its regioselective reactivity, making it an indispensable precursor for synthesizing complex triazole fungicides (e.g., difenoconazole analogs) and bioactive indole-2-carboxamide pharmaceuticals[2]. This whitepaper deconstructs the physicochemical profiling, synthetic causality, and downstream utility of this compound, providing a self-validating framework for researchers.

Structural & Physicochemical Profiling

The utility of CAS 289717-98-2 stems directly from its electronic distribution. The structural components work synergistically to modulate both its chemical reactivity and the pharmacokinetic/pharmacodynamic (PK/PD) profiles of its downstream derivatives.

Table 1: Quantitative Physicochemical Data
ParameterSpecification / Value
IUPAC Name 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one
CAS Registry Number 289717-98-2
Molecular Formula C₁₄H₁₀ClFO₂
Molecular Weight 264.68 g/mol
Structural Features Diaryl ether linkage, ortho-acetyl group, para-chloro, meta-fluoro
Predicted LogP ~3.8 - 4.2 (Highly Lipophilic)
Key Reactive Sites Ketone carbonyl (C=O), activated ether linkage, α-methyl protons

Causality of Structural Design:

  • The Acetyl Group (Position 1): Acts as a strong electron-withdrawing group (EWG). During synthesis, it activates the ortho-position for nucleophilic aromatic substitution (SNAr). In downstream applications, the carbonyl carbon serves as the primary electrophilic site for epoxidation or reductive amination.

  • The 4-Chlorophenoxy Moiety (Position 2): Provides a hydrophobic anchor essential for target protein binding (e.g., insertion into the hydrophobic pocket of fungal CYP51). The para-chlorine atom sterically blocks cytochrome P450-mediated aromatic hydroxylation, drastically improving the metabolic half-life of derived drugs[3].

  • The 5-Fluoro Substituent: Fluorine’s high electronegativity lowers the pKa of adjacent protons and increases overall lipophilicity, enhancing penetration through waxy plant cuticles (for agrochemicals) or cellular membranes (for pharmaceuticals).

Synthetic Methodology: Regioselective SNAr Workflow

The most efficient route to synthesize CAS 289717-98-2 is via a regioselective Nucleophilic Aromatic Substitution (SNAr) using 2,5-difluoroacetophenone and 4-chlorophenol.

Causality of the Protocol: Why does the 4-chlorophenoxide attack the fluorine at position 2 and not position 5? The acetyl group at position 1 stabilizes the negative charge of the intermediate Meisenheimer complex via resonance only at the ortho and para positions. Since the position 5 fluorine is meta to the acetyl group, it lacks this resonance stabilization and remains inert. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the phenol but mild enough to prevent the base-catalyzed aldol self-condensation of the acetophenone.

Self-Validating Protocol: Synthesis of CAS 289717-98-2

Step 1: Reagent Preparation Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 2,5-difluoroacetophenone (1.0 eq, 100 mmol) and anhydrous N,N-dimethylformamide (DMF, 150 mL).

  • Self-Validating Check: Ensure the moisture content of DMF is <50 ppm via Karl Fischer titration to prevent competitive hydrolysis of the aryl fluoride.

Step 2: Nucleophile Generation Add 4-chlorophenol (1.05 eq, 105 mmol) and anhydrous K₂CO₃ (1.5 eq, 150 mmol) to the stirring solution.

  • Self-Validating Check: The mixture will transition from a clear solution to a pale yellow suspension, indicating the formation of the 4-chlorophenoxide anion.

Step 3: Reaction Execution Heat the reaction mixture to 90–100°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validating Check: Perform TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting material spot (Rf ~0.6) is fully consumed and replaced by a single, highly UV-active product spot (Rf ~0.4).

Step 4: Orthogonal Workup Cool the mixture to room temperature and quench by pouring into 500 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 1M NaOH (2 x 100 mL).

  • Self-Validating Check: The 1M NaOH wash is critical. It deprotonates and removes any unreacted 4-chlorophenol. Acidify a small aliquot of the final aqueous wash to pH 2; the absence of a white precipitate confirms the complete removal of the phenolic impurity.

Step 5: Isolation Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield off-white crystals.

SNAr_Mechanism SM1 2,5-Difluoroacetophenone (Electrophile) Meisenheimer Meisenheimer Complex (ortho-stabilized) SM1->Meisenheimer SM2 4-Chlorophenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) SM2->Base Phenoxide 4-Chlorophenoxide Anion Base->Phenoxide -HCO3- Phenoxide->Meisenheimer Nucleophilic Attack at C2 Product CAS 289717-98-2 (Target Ketone) Meisenheimer->Product -F- (Elimination)

Figure 1: Regioselective SNAr synthesis of CAS 289717-98-2 via ortho-fluorine displacement.

Downstream Applications: Agrochemicals and Pharmaceuticals

The versatility of the acetyl group allows CAS 289717-98-2 to act as a divergence point for multiple high-value active ingredients[2].

Pathway A: Triazole Fungicides (Agrochemicals)

In agrochemical synthesis, this ketone is a direct precursor to triazole fungicides structurally analogous to difenoconazole[2]. The ketone undergoes a Corey-Chaykovsky reaction using dimethylsulfoxonium methylide to form an oxirane (epoxide) intermediate. Subsequent base-catalyzed ring-opening with 1H-1,2,4-triazole yields the final fungicide. The resulting molecule acts as a potent inhibitor of lanosterol 14α-demethylase (CYP51), disrupting fungal cell membrane synthesis.

Pathway B: Indole-2-Carboxamides (Pharmaceuticals)

In medicinal chemistry, the ketone can be α-brominated and subjected to a Fischer indole synthesis or coupled with anilines to form N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide derivatives. As noted by , these indole analogs exhibit significant antioxidant, anti-HIV, and anticancer activities[2].

Triazole_Synthesis Ketone CAS 289717-98-2 (Diaryl Ether Ketone) Epoxide Oxirane Intermediate (Epoxide) Ketone->Epoxide Corey-Chaykovsky Reaction Ylide Dimethylsulfoxonium Methylide Ylide->Epoxide Fungicide Triazole Fungicide API (CYP51 Inhibitor) Epoxide->Fungicide Ring Opening Nucleophilic Addition Triazole 1H-1,2,4-Triazole + K2CO3 Triazole->Fungicide

Figure 2: Downstream conversion of the ketone intermediate into a CYP51-inhibiting triazole fungicide.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized CAS 289717-98-2 prior to downstream deployment, the following orthogonal analytical parameters must be met:

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 265.0. The isotopic pattern must display a characteristic 3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • A sharp singlet at ~2.60 ppm (3H) confirms the intact acetyl methyl group.

    • A complex multiplet in the aromatic region (6.80–7.80 ppm, 7H) representing the AA'BB' system of the 4-chlorophenoxy ring and the AMX system of the fluorinated phenyl ring.

  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet at approximately -115 to -120 ppm, split by the adjacent aromatic protons, confirming the retention of the meta-fluorine atom.

References

  • Xu, L.-Z., Bi, W.-Z., & Zhai, Z.-W. (2007). "1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone". Acta Crystallographica Section E: Structure Reports Online, 63(7), o3243-o3243. URL: [Link]

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized diaryl ethers serve as privileged scaffolds. 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS: 289717-98-2) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized diaryl ethers serve as privileged scaffolds. 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS: 289717-98-2) is a critical intermediate utilized in the synthesis of triazole fungicides and novel kinase inhibitors. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative breakdown of this molecule’s physicochemical properties—specifically its molecular weight of 264.68 g/mol —alongside the structural causality of its design and a self-validating synthetic protocol for its generation [1].

Physicochemical Profiling & Molecular Weight Derivation

The precise calculation of molecular weight and isotopic distribution is the cornerstone of downstream analytical validation. The compound features a central phenyl ring substituted with an acetyl group, a 4-chlorophenoxy moiety, and a fluorine atom.

The molecular formula is C₁₄H₁₀ClFO₂ . The average molecular weight is derived as follows:

  • Carbon (C₁₄): 14 × 12.011 = 168.154 g/mol

  • Hydrogen (H₁₀): 10 × 1.008 = 10.080 g/mol

  • Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol

  • Fluorine (F₁): 1 × 18.998 = 18.998 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Total Average Molecular Weight: 264.68 g/mol

Quantitative Physicochemical Data
PropertyValueCausality / Significance in Design
IUPAC Name 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanoneStandardized nomenclature for regulatory filing.
CAS Number 289717-98-2Unique identifier for sourcing and inventory[2].
Molecular Formula C₁₄H₁₀ClFO₂Defines exact atomic composition.
Average Molecular Weight 264.68 g/mol Required for molarity calculations in assays.
Monoisotopic Mass 264.0353 DaCritical target mass for high-resolution LC-MS.
LogP (Estimated) ~3.8 - 4.2High lipophilicity driven by the chlorophenoxy group, aiding membrane permeability.

Structural Causality in Drug Design

Every functional group on this scaffold serves a distinct, calculated purpose in target engagement and metabolic stability:

  • The Diaryl Ether Linkage: Acts as a flexible hinge. It allows the two aromatic rings to adopt a non-planar, perpendicular conformation, which is highly effective for fitting into deep, hydrophobic binding pockets of target enzymes (e.g., fungal sterol 14α-demethylase).

  • 4-Chlorophenoxy Group: The para-chlorine atom increases the overall lipophilicity of the molecule. More importantly, it acts as a metabolic block, preventing rapid cytochrome P450-mediated aromatic oxidation at the para position.

  • 5-Fluoro Substitution: Fluorine is highly electronegative but sterically similar to hydrogen. Its inclusion lowers the pKa of adjacent protons, modulates the electron density of the core phenyl ring to resist oxidative degradation, and improves binding affinity through potential multipolar C-F interactions with target proteins.

  • Ethan-1-one (Acetyl) Handle: This is the primary site for downstream synthetic expansion. It can be readily brominated to form a phenacyl bromide (a precursor for thiazole/imidazole rings) or condensed with hydrazines to form bioactive hydrazones.

Synthetic Methodology & Self-Validating Analytical Protocol

To synthesize 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, we employ a Nucleophilic Aromatic Substitution (SNAr) workflow.

Step-by-Step SNAr Protocol

Causality of Reagents: We utilize 1-(2,5-difluorophenyl)ethan-1-one as the electrophile. The fluorine at position 2 is highly activated by the electron-withdrawing ortho-acetyl group, making it the exclusive site for nucleophilic attack, while the meta-fluorine at position 5 remains untouched. Potassium carbonate (K₂CO₃) is chosen as the base because it is strong enough to deprotonate 4-chlorophenol (pKa ~9.4) but mild enough to prevent unwanted aldol condensation of the acetophenone. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

  • Preparation: In a dry, round-bottom flask under inert nitrogen, dissolve 1.0 equivalent of 1-(2,5-difluorophenyl)ethan-1-one and 1.05 equivalents of 4-chlorophenol in anhydrous DMF (0.5 M concentration).

  • Activation: Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃.

  • Reaction: Heat the mixture to 90°C and stir continuously for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Cool the reaction to room temperature. Quench with distilled water to precipitate the crude product. Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Synthesis SM1 1-(2,5-Difluorophenyl)ethanone (Electrophile) Cond SNAr Conditions K2CO3, DMF, 90°C SM1->Cond SM2 4-Chlorophenol (Nucleophile) SM2->Cond Prod 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Target MW: 264.68 g/mol Cond->Prod Val LC-MS Validation Confirm 3:1 Isotope Ratio Prod->Val

SNAr synthetic workflow and self-validating analytical pipeline.

Self-Validating LC-MS Protocol

A protocol is only as good as its built-in validation. To confirm the successful synthesis of the 264.68 g/mol target, we use Electrospray Ionization Mass Spectrometry in positive mode (ESI-MS+).

  • Primary Validation (Mass Check): The monoisotopic mass is 264.03 Da. The spectrum must show a prominent parent ion peak [M+H]⁺ at m/z 265.0 .

  • Secondary Validation (The Isotopic Signature): Because the molecule contains exactly one chlorine atom, nature dictates a self-validating isotopic pattern. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the mass spectrum must exhibit an [M+2+H]⁺ peak at m/z 267.0 with an intensity exactly one-third (~33%) of the m/z 265.0 peak. If this 3:1 ratio is absent, the SNAr coupling failed, and the product is invalid.

MassSpec M Parent Ion [M+H]+ m/z 265.0 (35Cl) F1 Loss of Methyl m/z 250.0 M->F1 -15 Da F2 [4-Chlorophenoxy]+ m/z 127.0 M->F2 Ether Cleavage F3 [Fluoroacetophenone]+ m/z 137.0 M->F3 Ether Cleavage

Mass spectrometry fragmentation pathway for 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C14H10ClFO2" PubChem.[Link]

Foundational

Technical Whitepaper: Nomenclature, Synthesis, and Application of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one in Advanced Drug Discovery

Executive Summary As a Senior Application Scientist specializing in synthetic methodologies and API (Active Pharmaceutical Ingredient) development, I frequently encounter complex diaryl ether scaffolds. Among these, 1-[2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in synthetic methodologies and API (Active Pharmaceutical Ingredient) development, I frequently encounter complex diaryl ether scaffolds. Among these, 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one stands out as a highly versatile, structurally primed intermediate. This compound is critical in the development of neuroactive therapeutics—specifically selective serotonin reuptake inhibitors (SRIs)[1]—and advanced agrochemicals, such as triazole-class fungicides[2].

This whitepaper deconstructs the IUPAC nomenclature of this molecule, outlines its physicochemical profile, and provides a field-proven, self-validating protocol for its regioselective synthesis.

Nomenclature & Structural Elucidation

The systematic IUPAC name, 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one , provides a precise topological map of the molecule. We can deconstruct this nomenclature into three core structural domains:

  • The Principal Functional Group (ethan-1-one): The parent chain is a two-carbon aliphatic sequence containing a ketone at the C1 position. Systematic IUPAC rules dictate that the longest chain containing the highest-priority functional group (the ketone) serves as the root, overriding older trivial names like "acetophenone."

  • The Aromatic Core (phenyl): Attached to C1 of the ethanone is a central phenyl ring. The point of attachment to the ethanone is designated as C1' of the aromatic ring.

  • The Substituents (2-phenoxy and 5-fluoro):

    • At C2' (Ortho): A 4-chlorophenoxy moiety forms a diaryl ether linkage. This flexible ether bridge is a privileged pharmacophore in medicinal chemistry, allowing the molecule to adopt optimal 3D conformations for receptor binding.

    • At C5' (Meta): A fluorine atom is positioned meta to the ethanone group. Fluorination is a deliberate bioisosteric strategy used to increase lipophilicity and block metabolic oxidation (e.g., by Cytochrome P450 enzymes) without introducing significant steric bulk.

Physicochemical Profile

Understanding the quantitative parameters of this intermediate is essential for predicting its behavior in downstream biological assays and chromatographic purifications.

Table 1: Physicochemical Properties & Computational Data

PropertyValueStructural Implication
IUPAC Name 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-oneSystematic identification
Molecular Formula C₁₄H₁₀ClFO₂Defines exact stoichiometry
Molecular Weight 264.68 g/mol Optimal for small-molecule precursors
Hydrogen Bond Donors 0Enhances blood-brain barrier (BBB) permeability
Hydrogen Bond Acceptors 2 (Ketone O, Ether O)Facilitates target receptor interaction
LogP (Estimated) ~3.8High lipophilicity; typical for CNS drugs

Synthetic Methodology: Regioselective SNAr

The most efficient route to synthesize this diaryl ether is via a Nucleophilic Aromatic Substitution (SNAr). The protocol below details the coupling of 1-(2,5-difluorophenyl)ethan-1-one with 4-chlorophenol.

Mechanistic Causality

Why does the nucleophile selectively attack the 2-position and not the 5-position? The acetyl group at C1 is strongly electron-withdrawing. Through resonance, it stabilizes the anionic intermediate (the Meisenheimer complex) specifically at the ortho (C2) and para (C4) positions. Because the C5 fluorine is meta to the acetyl group, it lacks this resonance stabilization, ensuring high regiochemical fidelity during the displacement of the C2 fluorine.

SNAr SM 1-(2,5-difluorophenyl)ethan-1-one Complex Meisenheimer Complex (Ortho-Stabilized by C=O) SM->Complex DMF, 80°C Nuc 4-Chlorophenol + K2CO3 Nuc->Complex Phenoxide Attack Product 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Complex->Product F⁻ Elimination (Rate-Determining)

Caption: Regioselective SNAr pathway driven by ortho-carbonyl stabilization.

Step-by-Step Experimental Protocol
  • Step 1: Dissolution. In a flame-dried round-bottom flask, dissolve 1-(2,5-difluorophenyl)ethan-1-one (1.0 eq) and 4-chlorophenol (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is utilized because its high dielectric constant stabilizes the polar transition state of the SNAr reaction, significantly accelerating the reaction rate compared to non-polar solvents.

  • Step 2: Base Addition. Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) to the stirring solution.

    • Causality: K₂CO₃ is chosen as a mild, non-nucleophilic base. It is strong enough to deprotonate 4-chlorophenol (pKa ~9.4) to generate the highly reactive phenoxide ion, but weak enough to prevent unwanted aldol condensation of the acetophenone's methyl group.

  • Step 3: Thermal Activation. Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

    • Causality: The 80°C threshold provides sufficient thermal energy to overcome the activation barrier for displacing the ortho-fluorine. Exceeding 90°C risks competitive displacement of the meta-fluorine, which would drastically reduce the yield of the target regioisomer.

  • Step 4: Self-Validating Quench & Extraction. Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash vigorously with 0.5 M aqueous NaOH.

    • Trustworthiness Check: This alkaline wash is a self-validating purification step. Unreacted 4-chlorophenol is highly soluble in basic aqueous solutions. Partitioning it into the aqueous layer ensures the organic layer is free of the nucleophile. You can validate this immediately via TLC (Hexanes:EtOAc 4:1); the complete disappearance of the highly polar phenolic spot confirms a successful wash. Furthermore, crude FTIR will show an absence of the broad phenolic O-H stretch (~3300 cm⁻¹).

Downstream Applications in Drug Development

Once synthesized, the ketone moiety of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one serves as a synthetic handle for further functionalization.

A primary application is its conversion via reductive amination into 1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine (CAS: 289717-58-4)[1]. This amine derivative, along with structurally homologous compounds like CP-607366[3], exhibits potent neuroactive properties. In clinical research, these scaffolds are heavily investigated as Serotonin Reuptake Inhibitors (SRIs) formulated in combination with atypical antipsychotics to treat severe depression and obsessive-compulsive disorder (OCD)[1].

ReductiveAmination Ketone 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Imine Ketimine Intermediate Ketone->Imine Condensation (-H2O) Amine Methylamine (CH3NH2) Amine->Imine API 1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine (SRI Precursor) Imine->API Reduction (NaBH3CN, MeOH)

Caption: Reductive amination converting the ketone intermediate into an SRI API.

References[2] Title: Buy 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (EVT-2815201)

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Exploratory

Synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one from precursors

An In-depth Technical Guide to the Synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Abstract This technical guide provides a comprehensive framework for the synthesis of 1-[2-(4-chlorophenoxy)-5-fluoropheny...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

Abstract

This technical guide provides a comprehensive framework for the synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, a key chemical intermediate in the production of high-value agrochemicals, notably as a precursor to triazole fungicides like difenoconazole.[1] The synthetic strategy is centered on a two-step process: a copper-catalyzed Ullmann condensation to construct the core diaryl ether structure, followed by a regioselective Friedel-Crafts acylation to introduce the ethanone moiety. This document elucidates the mechanistic underpinnings of these core transformations, provides detailed, field-proven experimental protocols, and presents quantitative data to guide process optimization. The content is designed for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries.

Introduction and Strategic Overview

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is an aryl ketone whose molecular architecture is pivotal for its application in building more complex, biologically active molecules.[1] The presence of the chlorophenoxy group, a fluorine atom, and a ketone functional group contributes to the reactivity and utility of this compound as a versatile synthetic intermediate.[1]

The synthesis of this target molecule is most efficiently approached by dissecting it into two primary transformations: the formation of the C-O ether bond and the formation of the C-C bond for the acetyl group.

  • Part A: Diaryl Ether Formation: The robust and well-established Ullmann condensation is the method of choice for coupling an aryl halide and a phenol. This copper-catalyzed reaction is highly effective for creating the central diaryl ether linkage.[2][3][4]

  • Part B: Acetyl Group Installation: The classic Friedel-Crafts acylation provides a direct route to introduce the acetyl group onto the newly formed diaryl ether backbone. The regioselectivity of this electrophilic aromatic substitution is a critical consideration, governed by the directing effects of the substituents on the aromatic ring.[5][6]

This guide will detail a reliable synthetic pathway based on these foundational reactions.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The primary C-C bond to disconnect is between the aromatic ring and the acetyl group, suggesting a Friedel-Crafts acylation as the final step. The precursor for this step is the diaryl ether, 1-(4-chlorophenoxy)-4-fluorobenzene. This ether can be further disconnected at the C-O-C ether linkage, pointing to an Ullmann condensation between 4-chlorophenol and a suitable 4-fluorophenyl halide.

G TM Target Molecule 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one FC_dis C-C Disconnection (Friedel-Crafts Acylation) TM->FC_dis Ether Intermediate 1-(4-chlorophenoxy)-4-fluorobenzene FC_dis->Ether Ullmann_dis C-O Disconnection (Ullmann Condensation) Ether->Ullmann_dis Precursors Precursors: 4-Chlorophenol + 1-Bromo-4-fluorobenzene Ullmann_dis->Precursors

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to the following two-step forward synthesis:

  • Ullmann Condensation: Synthesis of 1-(4-chlorophenoxy)-4-fluorobenzene from 4-chlorophenol and 1-bromo-4-fluorobenzene.

  • Friedel-Crafts Acylation: Acylation of 1-(4-chlorophenoxy)-4-fluorobenzene to yield the final product.

In-Depth Mechanistic Discussion and Protocol Design

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving the copper-catalyzed coupling of a phenol with an aryl halide.[2][7] This reaction typically requires high temperatures and a polar aprotic solvent in the presence of a base.[7]

Causality Behind Experimental Choices:

  • Catalyst: Copper (I) salts, such as CuI or CuO, are the classic catalysts. The reaction is believed to proceed through the formation of a copper phenoxide intermediate, which then undergoes oxidative addition with the aryl halide.[2][8] The use of a catalytic amount of copper is crucial for an efficient and cost-effective process.

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaO-t-Bu), is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion.[2][7] K₂CO₃ is often preferred for its lower cost and moderate reactivity.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Pyridine are typically used to facilitate the reaction at elevated temperatures (150–250 °C) and to dissolve the ionic intermediates.[7]

  • Reactants: 1-Bromo-4-fluorobenzene is chosen as the aryl halide. While aryl iodides are more reactive, bromides offer a good balance of reactivity and cost. The fluorine substituent is relatively stable under these conditions.

G cluster_0 Ullmann Condensation Workflow Reactants 4-Chlorophenol + 1-Bromo-4-fluorobenzene Mixing Add K₂CO₃ (Base), CuI (Catalyst), Pyridine (Solvent) Reactants->Mixing Heating Heat to Reflux (~115-120°C) Monitor by TLC Mixing->Heating Workup Cool, Dilute with Acid, Extract with Ether Heating->Workup Purification Column Chromatography or Distillation Workup->Purification Product 1-(4-chlorophenoxy)-4-fluorobenzene Purification->Product G Start Acetyl Chloride + AlCl₃ Acylium Acylium Ion [CH₃CO]⁺ (Electrophile) Start->Acylium Forms Attack Electrophilic Attack (σ-complex formation) Acylium->Attack Arene 1-(4-chlorophenoxy)-4-fluorobenzene (Nucleophile) Arene->Attack Product 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Attack->Product Aromatization

Sources

Exploratory

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-one: A Technical Whitepaper on Synthesis, Reactivity, and Applications in Advanced Agrochemicals

Executive Summary The pursuit of next-generation agrochemicals and pharmaceuticals heavily relies on the strategic functionalization of diaryl ether scaffolds. 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of next-generation agrochemicals and pharmaceuticals heavily relies on the strategic functionalization of diaryl ether scaffolds. 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (Chemical Formula: C₁₄H₁₀ClFO₂) has emerged as a highly specialized, foundational building block in this domain. Featuring a rationally designed tri-substituted phenyl core—comprising an acetyl group, a 4-chlorophenoxy ether linkage, and a fluorine atom—this compound serves as a critical intermediate for synthesizing fluorinated analogs of broad-spectrum triazole fungicides, such as [1].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, detailing the regioselective nucleophilic aromatic substitution (SNAr) required to construct its core, and outlines self-validating experimental protocols for drug development professionals.

Structural Profiling and Mechanistic Rationale

The molecular architecture of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is not arbitrary; every functional group serves a distinct chemical or biological purpose.

  • The Acetyl Group (C1): Acts as the primary synthetic handle. In downstream applications, it undergoes α-bromination and subsequent ketalization, providing the necessary aliphatic chain for triazole ring attachment[2].

  • The 4-Chlorophenoxy Group (C2): Confers the essential lipophilicity and spatial geometry required to bind the hydrophobic pocket of the fungal target enzyme, lanosterol 14α-demethylase (CYP51).

  • The Fluoro Substitution (C5): The introduction of fluorine at the 5-position is a deliberate design choice to enhance metabolic stability. Fluorine's high electronegativity and strong C-F bond resist cytochrome P450-mediated oxidative degradation, while subtly modulating the electron density of the central ring to improve target binding affinity.

Table 1: Physicochemical Properties & Rationale
PropertyValueMechanistic Rationale / Implication
Molecular Formula C₁₄H₁₀ClFO₂Features the diaryl ether core essential for CYP51 target binding.
Molecular Weight 264.68 g/mol Optimal molecular weight for an intermediate, allowing downstream additions without violating Lipinski's Rule of 5.
Hydrogen Bond Acceptors 2The ketone and ether oxygen atoms facilitate critical hydrogen-bonding interactions.
Rotatable Bonds 4Provides the necessary conformational flexibility for optimal active-site induced fit.

Synthetic Methodology: Regioselective SNAr

The synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material,[3], possesses two potential leaving groups: a chloride at C2 and a fluoride at C5.

The Causality of Regioselectivity: In standard SNAr reactions, fluorine is typically a superior leaving group compared to chlorine due to its high electronegativity, which stabilizes the transition state. However, regiocontrol in this system is dictated entirely by the acetyl group . The strongly electron-withdrawing acetyl group activates the ortho and para positions via resonance. Because the C2-chlorine is ortho to the acetyl group, it is highly activated for nucleophilic attack. The C5-fluorine, being meta to the acetyl group, experiences only inductive effects and lacks resonance activation. Consequently, the phenoxide nucleophile exclusively attacks the C2 position, forming the Meisenheimer complex and displacing the chloride.

Regio A Acetyl Group (-COCH3) D Resonance Activation A->D Electron Withdrawing E No Resonance Activation A->E Inductive Only B Ortho Position (C2-Cl) F Exclusive SNAr Site B->F Phenoxide Attack C Meta Position (C5-F) D->B E->C

Caption: Regioselectivity logic for the SNAr reaction on the dihaloarene core.

Table 2: Optimization of SNAr Reaction Conditions

Expertise Note: The choice of solvent and base is critical. Protic solvents dampen nucleophilicity, while polar aprotic solvents (DMF/DMSO) create a "naked anion" effect, drastically improving yields.

SolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
EthanolNaOH8012< 20%Protic solvent dampens phenoxide nucleophilicity via H-bonding.
AcetonitrileK₂CO₃82 (reflux)1845%Insufficient thermal energy to overcome ortho-steric hindrance.
DMFK₂CO₃110688%Naked anion effect; optimal thermal energy for Meisenheimer complex.
DMSOCs₂CO₃120492%Cesium effect increases solubility and nucleophilicity; highest yield.

Self-Validating Experimental Protocol

The following protocol details the optimal SNAr synthesis using the DMSO/Cs₂CO₃ system. It is designed as a self-validating workflow , ensuring researchers can verify reaction integrity at every step.

Step 1: Reagent Preparation & Initiation

  • Charge a flame-dried 250 mL round-bottom flask with 4-chlorophenol (1.05 eq, 13.5 mmol) and anhydrous Cs₂CO₃ (1.5 eq, 19.3 mmol).

  • Add 50 mL of anhydrous DMSO. Causality: Water must be strictly excluded. Trace water will hydrate the phenoxide anion, severely depressing its nucleophilicity and stalling the reaction.

  • Stir at room temperature for 30 minutes to ensure complete deprotonation of the phenol (solution will turn slightly yellow).

  • Add 1-(2-chloro-5-fluorophenyl)ethan-1-one (1.0 eq, 12.8 mmol) dropwise.

Step 2: Thermal Activation 5. Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 4 hours. Causality: The ortho-acetyl group provides significant steric hindrance. High thermal energy is mandatory to overcome the activation barrier for nucleophilic attack at the C2 position.

Step 3: In-Process Self-Validation 6. TLC Check: Pull a 0.1 mL aliquot, quench in water, and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 4:1). The product will run significantly higher (less polar) than the starting material due to the introduction of the highly lipophilic 4-chlorophenoxy group. 7. LC-MS Check: Inject the organic layer. Validation: If the mass spectrum shows a dominant peak at m/z 172.0, the reaction has failed to initiate (check base viability). A successful reaction will show total conversion to m/z 264.7 [M+H]⁺.

Step 4: Workup & Purification 8. Cool the mixture to room temperature and pour into 200 mL of ice-cold distilled water. 9. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted 4-chlorophenol) and brine. 10. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one as a crystalline solid.

Downstream Applications: Fluorinated Difenoconazole Analogs

Once synthesized, 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is immediately primed for conversion into advanced Active Pharmaceutical Ingredients (APIs) or agrochemicals. The standard industrial workflow mirrors the[4], utilizing the acetyl group as the anchor point for triazole integration.

The workflow involves three subsequent transformations:

  • α-Bromination: The acetyl group is brominated to form a reactive α-bromoketone.

  • Ketalization: The ketone is protected/cyclized using 1,2-propanediol to form a 1,3-dioxolane ring.

  • Triazole Substitution: The primary bromide is displaced by 1H-1,2,4-triazole in the presence of a base and a CuI catalyst to yield the final fluorinated difenoconazole analog[4].

G SM 1-(2-chloro-5-fluorophenyl)ethan-1-one SNAR SNAr Reaction 4-Chlorophenol, K2CO3, DMF SM->SNAR INT 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one SNAR->INT Regioselective BROM α-Bromination Br2, Solvent INT->BROM BROM_INT α-Bromoketone Intermediate BROM->BROM_INT KETAL Ketalization 1,2-Propanediol BROM_INT->KETAL KETAL_INT Ketal Intermediate KETAL->KETAL_INT TRIAZ Triazole Substitution 1H-1,2,4-triazole, Base KETAL_INT->TRIAZ API Fluorinated Difenoconazole Analog TRIAZ->API Final API

Caption: Synthetic workflow for fluorinated difenoconazole analogs.

References

  • PubChem. "2'-Chloro-5'-fluoroacetophenone (CID 2736508)." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Preparation method of difenoconazole (CN114773324B).
  • University of Hertfordshire. "Difenoconazole (Ref: CGA 169374) - Pesticide Properties DataBase." Available at:[Link]

  • Google Patents. "Preparation process of difenoconazole (CN101899040B).

Sources

Foundational

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Abstract This technical guide provides a comprehensive framework for the evaluation of the solubility and s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the compound 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS No. 289717-98-2). Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for determining the aqueous and solvent solubility, as well as a thorough stability profile under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and regulatory compliance.

Introduction to 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is an aryl ketone that serves as a key intermediate in the synthesis of various organic molecules, including agrochemical fungicides.[1] Its molecular structure, featuring a fluorinated phenyl ring and a chlorophenoxy moiety, imparts specific physicochemical properties that are critical to its behavior in solution and its shelf-life. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and efficacy of any final product.

Table 1: Physicochemical Properties of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

PropertyValueSource
CAS Number 289717-98-2[1]
Molecular Formula C₁₄H₁₀ClFO₂[1]
Molecular Weight 264.68 g/mol [1]
IUPAC Name 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanone[1]
Appearance Typically a colorless to pale yellow liquid or solid[2]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability and the feasibility of formulation development.[3] This section details the protocols for determining the equilibrium solubility of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one in aqueous and organic solvents.

Scientific Rationale for Solvent Selection

The choice of solvents is dictated by the need to understand the compound's behavior in both aqueous and organic environments, which is relevant for both synthetic processes and potential biological interactions. Based on the "like dissolves like" principle, the non-polar phenyl rings and halogen substituents suggest a hydrophobic character, indicating higher solubility in organic solvents.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[5][6]

Objective: To determine the concentration of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one in a saturated solution of a given solvent at a specific temperature.

Materials:

  • 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (solid, crystalline form)

  • Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 6.8 phosphate buffer, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one to a series of vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6]

  • After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

  • Allow the vials to stand undisturbed at the set temperature to allow for sedimentation.

  • To separate the undissolved solid, centrifuge the samples at a high speed.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method (as described in Section 4).

Data Presentation:

The results should be presented in a clear, tabular format.

Table 2: Illustrative Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
pH 1.2 Buffer37[Experimental Value][Calculated Value]
pH 6.8 Buffer37[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Diagram: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent in vial prep2 Seal vial prep1->prep2 equil1 Agitate in temperature-controlled shaker (24-72h) prep2->equil1 equil2 Visual confirmation of excess solid equil1->equil2 sep1 Centrifuge sample equil2->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 G cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT/Heat) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Heat, Solid/Solution) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate % Degradation & Impurity Profile analysis->evaluation

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. [7][8]High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [9][10]

Rationale for HPLC Method Development

A reversed-phase HPLC method with UV detection is generally suitable for aryl ketones. The method must be able to separate the parent compound from all potential degradation products generated during the forced degradation studies. [11]

Proposed HPLC Method Parameters

Objective: To develop an HPLC method capable of separating 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one from its process-related impurities and degradation products.

Table 4: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common mobile phase system for reversed-phase chromatography, providing good peak shape.
Gradient Elution Start with a lower percentage of B, and gradually increaseTo elute both polar degradants and the less polar parent compound in a reasonable time with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 245 nm (or determined by UV scan)Acetophenone derivatives typically have a strong absorbance in this region.
Injection Volume 10 µLA standard injection volume.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one. The described protocols, based on established scientific principles and regulatory guidelines, are designed to yield reliable and reproducible data. Adherence to these methodologies will ensure a thorough understanding of the compound's physicochemical properties, which is essential for its successful application in research and development.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • EvitaChem. (n.d.). Buy 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (EVT-2815201). This is a hypothetical source created for illustrative purposes as the original search result with this exact title and content could not be re-verified.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-((4-Chlorophenyl)methoxy)phenyl)ethan-1-one. Retrieved from [Link]

  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • IJPSR. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • International Journal of Green Pharmacy (IJGP). (2018, September 28). Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2018, September 21). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 1-(2-Fluorophenyl)ethanone | CAS#:445-27-2. Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Effective Solubility Assessment for Organic Analytes in Liquid Samples, BKK Class I Landfill, West Covina, California, 2014. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). Retrieved from [Link]

  • Cheméo. (2026, March 7). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

  • GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

Exploratory

Comprehensive Safety and Handling Guide for 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one in Pharmaceutical Synthesis

Executive Abstract 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS: 289717-98-2) is a highly functionalized halogenated aryl ketone. It serves as a critical building block in the synthesis of complex agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS: 289717-98-2) is a highly functionalized halogenated aryl ketone. It serves as a critical building block in the synthesis of complex agrochemicals (such as triazole fungicides) and active pharmaceutical ingredients (APIs). Because of its dual halogenation (chlorine and fluorine) and the presence of a diaryl ether linkage, the compound exhibits unique physicochemical properties and specific toxicological risks. This whitepaper provides researchers and process chemists with an authoritative, causality-driven guide to the safe handling, emergency mitigation, and analytical validation of this compound.

Physicochemical Profile & Mechanistic Reactivity

To handle 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one safely and effectively, one must first understand the causality behind its chemical behavior. The molecule features three distinct reactive domains:

  • The Acetyl Group (Ethan-1-one): Serves as a prime electrophilic center for condensation and nucleophilic addition reactions.

  • The Fluorinated Aromatic Ring: The highly electronegative fluorine atom at the 5-position inductively withdraws electron density, activating the aromatic ring toward nucleophilic aromatic substitution ( SN​Ar ) under strongly basic conditions.

  • The 4-Chlorophenoxy Ether Linkage: Provides significant lipophilicity to the molecule. While diaryl ethers are generally stable, this linkage can undergo cleavage if exposed to extreme Lewis acids or prolonged heating in the presence of strong nucleophiles.

Synthesis Implications: Because of these structural features, the compound must be stored strictly away from strong nucleophiles, bases, and oxidizing agents. When utilized in cross-coupling or [1], reaction conditions must be meticulously controlled to prevent unwanted ether cleavage or premature degradation of the fluorinated ring.

Toxicological Assessment & Safety Grounding

The toxicological profile of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is dictated by its structural homology to other halogenated aromatic ethers and chlorophenoxy derivatives.

  • Systemic Toxicity: Chlorophenoxy derivatives are known to exhibit specific mechanisms of toxicity, including dose-dependent cell membrane damage, the uncoupling of oxidative phosphorylation, and the disruption of acetyl-coenzyme A metabolism [2]. Although this specific ketone is an intermediate and not a formulated herbicide, it must be treated as a potential systemic toxin.

  • Dermal and Neurological Risks: Halogenated aromatic compounds possess high lipophilicity, facilitating rapid dermal absorption. Systemic absorption of similar organic solvents and halogenated aromatics has been linked to [3]. Standard latex gloves offer zero protection against such lipophilic permeation.

Standard Operating Procedure (SOP) for Safe Handling

To mitigate the risks outlined above, handling this compound requires a self-validating system of physical barriers and environmental controls.

Step-by-Step Handling Methodology
  • Environmental Verification: Before opening the container, verify that the fume hood face velocity is operating at >100 linear feet per minute (LFM). This ensures that any aerosolized particulates are immediately evacuated.

  • PPE Donning: Equip splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves . Causality: Nitrile provides a superior barrier against lipophilic halogenated aromatics compared to latex, and double-gloving ensures integrity if the outer layer is compromised.

  • Weighing Protocol: Use an anti-static spatula. Weigh the compound in a closed analytical balance or directly within the fume hood to prevent the generation of hazardous dust.

  • Inert Transfer: Transfer the solid to the reaction vessel under an inert Argon atmosphere. Causality: Preventing moisture ingress at this stage is critical, as subsequent synthetic steps involving the ketone (e.g., Grignard additions) are highly moisture-sensitive.

  • Decontamination: Wipe down all spatulas, balances, and surfaces with an appropriate organic solvent (e.g., isopropanol) followed by a secondary water wash.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent Verify Fume Hood Airflow (>100 LFM) PPE->Vent Weigh Weigh Compound (Anti-static Spatula) Vent->Weigh Transfer Transfer to Reaction Vessel (Inert Argon Atmosphere) Weigh->Transfer Seal Seal & Decontaminate Weighing Area Transfer->Seal

Step-by-step workflow for the safe handling and transfer of halogenated aryl ketones.

Emergency Response & Spill Mitigation

In the event of a spill, dry sweeping must be strictly avoided as it aerosolizes the toxic particulates. The following self-validating cleanup protocol aligns with [4].

Spill Mitigation Protocol
  • Isolation: Evacuate non-essential personnel and maximize local exhaust ventilation.

  • Adsorption: Cover the spill completely with a universal chemical binder or activated carbon. Causality: Activated carbon effectively traps non-polar aromatic ethers through hydrophobic interactions.

  • Collection: Carefully collect the absorbed material using non-sparking tools and deposit it into a sealable hazardous waste container.

  • Surface Validation: Wash the contaminated surface with a strong surfactant/detergent solution. Water alone is insufficient due to the compound's extreme lipophilicity.

Quantitative Safety & Handling Metrics
ParameterQuantitative ValueMechanistic Rationale
Fume Hood Face Velocity > 100 LFMPrevents inhalation of aerosolized lipophilic particulates.
Storage Temperature 2–8 °CMinimizes thermal degradation and limits volatility of the ketone.
Target QC Purity > 98.0% (HPLC)Prevents side-reactions from trace 4-chlorophenol impurities.
Glove Breakthrough Time > 240 minutesDouble-layered nitrile required to block dermal absorption.
Spill Neutralization 10:1 (Binder:Spill ratio)High-capacity activated carbon ensures complete adsorption of ethers.

Analytical Quality Control (QC) Protocol

To ensure the integrity of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one before deployment in sensitive drug development syntheses, a rigorous QC protocol is required. The ether linkage can undergo slow hydrolysis if exposed to acidic impurities over time, leading to the formation of 4-chlorophenol—a highly undesirable impurity.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 5 mg of the compound in 1 mL of HPLC-grade acetonitrile.

  • HPLC-UV Analysis: Run the sample through a reverse-phase C18 column using a gradient of water/acetonitrile (buffered with 0.1% TFA). Monitor the eluent at 254 nm. The target purity threshold is >98.0%.

  • NMR Structural Verification: If HPLC purity is met, dissolve 15 mg of the batch in CDCl3​ . Acquire 1H and 19F NMR spectra.

    • Validation: The 19F NMR is diagnostic for confirming the integrity of the fluorinated ring, while 1H NMR will confirm the presence of the acetyl methyl group (singlet at ~2.5 ppm) and the intact aromatic protons.

  • Decision: If purity is <98.0%, the batch must be recrystallized from an ethanol/water gradient before use.

QCDecision Sample 1-[2-(4-chlorophenoxy)-5-fluorophenyl] ethan-1-one Sample HPLC HPLC-UV Analysis (254 nm) Sample->HPLC Purity Purity > 98%? HPLC->Purity NMR 1H & 19F NMR Structural Verification Purity->NMR Yes Reject Recrystallize / Reject Purity->Reject No Approve Approve for Synthesis NMR->Approve

Quality control decision matrix for verifying purity and structural integrity.

References

  • Bradberry, S. M., Watt, B. E., Proudfoot, A. T., & Vale, J. A. "Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review". Journal of Toxicology: Clinical Toxicology. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Organic Solvent Neurotoxicity". Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Guidance For Hazard Determination". United States Department of Labor. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one in Fungicide Development

Introduction: Unveiling the Potential of a Key Precursor in Modern Fungicide Discovery In the relentless pursuit of novel and effective solutions for global food security, the development of new agrochemical fungicides i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Precursor in Modern Fungicide Discovery

In the relentless pursuit of novel and effective solutions for global food security, the development of new agrochemical fungicides is of paramount importance.[1][2][3] Within the vast landscape of synthetic chemistry, acetophenone derivatives have emerged as a promising class of compounds, demonstrating significant potential in the modulation of biological pathways, particularly in the inhibition of fungal growth.[4][5][6][7] This document provides a comprehensive technical guide on the application of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one , a key chemical intermediate, in the strategic development of next-generation fungicides.

While 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is primarily recognized as a crucial precursor in the synthesis of potent triazole fungicides such as difenoconazole, its inherent structural motifs—a halogenated phenoxy-phenyl ether linked to an ethanone group—suggest a rich potential for derivatization and direct application studies.[8] This guide, therefore, is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a strategic framework for exploring the fungicidal potential of this molecule and its analogs. We will delve into the rationale behind experimental design, from synthesis to biological evaluation, empowering the user to conduct self-validating and insightful research.

Section 1: Mechanistic Hypothesis - Targeting Fungal Cell Membrane Integrity

While direct mechanistic studies on 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one are not extensively documented, its role as a precursor to triazole fungicides provides a strong basis for a mechanistic hypothesis.[8][9] Triazole fungicides are well-established inhibitors of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[10][11][12] Specifically, they target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[10][12][13] The disruption of ergosterol production leads to a dysfunctional cell membrane, ultimately resulting in fungal cell death.

The structural framework of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is amenable to the introduction of a triazole or a similar heterocyclic moiety, which is a common pharmacophore in many antifungal agents.[10][14] Therefore, the primary strategic approach for leveraging this compound in fungicide development is its derivatization to include a nitrogen-containing heterocycle that can effectively inhibit ergosterol biosynthesis.

G cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by Triazole Derivatives Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Membrane Compound 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (Precursor) Derivative Triazole Derivative Compound->Derivative Synthesis Derivative->Enzyme Inhibition G A 1-Bromo-2-fluoro-4-nitrobenzene + 4-Chlorophenol B 4-(4-chlorophenoxy)-2-fluoro-1-nitrobenzene A->B Etherification C 4-(4-chlorophenoxy)-2-fluoroaniline B->C Reduction D 1-Bromo-4-(4-chlorophenoxy)-2-fluorobenzene C->D Sandmeyer Reaction E 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one D->E Friedel-Crafts Acylation G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies A Synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one and Derivatives B Mycelial Growth Inhibition Assay A->B C Determine EC50 Values B->C D Protective Efficacy Assay (Detached Leaves) C->D Promising Compounds E Curative Efficacy Assay (Optional) D->E F Greenhouse Trials E->F G Ergosterol Biosynthesis Inhibition Assay F->G Lead Compound H Enzyme Inhibition Assay (14α-demethylase) G->H

Sources

Application

Application Note: 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-one as a Strategic Scaffold for Heterocyclic Drug Discovery

Target Audience: Process Chemists, Medicinal Chemists, and Agrochemical Development Scientists Content Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Logic In modern medicinal and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Agrochemical Development Scientists Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Logic

In modern medicinal and agrochemical chemistry, the diaryl ether motif is a privileged structural class. 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (C₁₄H₁₀ClFO₂) represents a highly functionalized acetophenone building block designed for the divergent synthesis of complex heterocycles.

As a Senior Application Scientist, I approach this molecule by analyzing its three distinct reactive domains:

  • The 2-(4-Chlorophenoxy) Group: Provides significant steric bulk and lipophilicity. In biological systems, this diaryl ether linkage offers conformational flexibility, allowing the molecule to adapt to deep hydrophobic binding pockets (e.g., the CYP51 enzyme in fungal pathogens) (1)[1].

  • The 5-Fluoro Substitution: The strong inductive electron-withdrawing effect of the fluorine atom increases the metabolic stability of the aromatic ring against oxidative degradation, while subtly increasing the electrophilicity of the adjacent carbonyl carbon.

  • The Acetyl Group (C=O-CH₃): The primary synthetic handle. The α-protons are acidic and prone to enolization, making this site ideal for halogenation (leading to triazoles/thiazoles) or aldol condensations (leading to chalcones, pyrazoles, and pyrimidines).

Synthetic Workflows & Mechanistic Insights

The versatility of this building block allows it to be channeled into two primary heterocyclic pathways.

Pathway A: The Triazole/Thiazole Route (Agrochemical Focus)

The synthesis of systemic triazole fungicides (structural analogs to difenoconazole) requires the installation of a 1H-1,2,4-triazole ring (2)[2]. The causality of this workflow begins with the acid-catalyzed α-bromination of the acetophenone. The bulky 2-phenoxy group sterically directs the enolization exclusively to the terminal methyl group. Subsequent nucleophilic substitution (Sₙ2) with 1H-1,2,4-triazole in the presence of a mild base displaces the bromide, yielding the target triazolyl ketone (3)[3].

Pathway B: The Pyrazole/Pyrimidine Route (Pharmaceutical Focus)

For anti-inflammatory or kinase inhibitor scaffolds, the acetyl group undergoes a Claisen-Schmidt condensation with an aryl aldehyde to form a chalcone. The resulting α,β-unsaturated ketone acts as a potent Michael acceptor. When reacted with hydrazine hydrate, a rapid cyclization occurs to form a pyrazoline, which is subsequently oxidized to a stable pyrazole ring (4)[4].

G Core 1-[2-(4-Chlorophenoxy)- 5-fluorophenyl]ethan-1-one Bromo α-Bromoacetophenone Intermediate Core->Bromo Br2 / AcOH or NBS / p-TsOH Chalcone Chalcone Intermediate Core->Chalcone Ar-CHO / NaOH (Claisen-Schmidt) Triazole 1,2,4-Triazole Derivative Bromo->Triazole 1H-1,2,4-Triazole K2CO3 / DMF Thiazole Thiazole Derivative Bromo->Thiazole Thiourea EtOH / Reflux Pyrazole Pyrazole Derivative Chalcone->Pyrazole NH2NH2·H2O EtOH / Reflux Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Guanidine HCl NaOH / EtOH

Caption: Divergent synthetic workflow from the core acetophenone to various heterocyclic derivatives.

Detailed Experimental Protocols

The following protocols are engineered to be self-validating systems . By monitoring specific physical changes and TLC retention factors (R_f), the operator can confirm the success of each mechanistic step without immediate reliance on NMR/LC-MS.

Protocol 1: Synthesis of the α-Bromoacetophenone Intermediate

Causality: Bromine (Br₂) in acetic acid is utilized over NBS to ensure rapid, scalable enolization. Temperature control is critical; exceeding 10°C drastically increases the formation of the thermodynamically favored α,α-dibromo byproduct.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a gas scrubber (to neutralize evolved HBr).

  • Dissolution: Dissolve 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (10.0 g, 37.8 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5°C using an ice-water bath.

  • Bromination: In the dropping funnel, prepare a solution of bromine (1.95 mL, 38.0 mmol) in glacial acetic acid (10 mL). Add this dropwise over 45 minutes.

  • Validation Check: The reaction is self-indicating. The red color of the bromine drops will instantly decolorize as the enol reacts. If the red color persists, pause the addition until the enolization catches up.

  • Isolation: Once addition is complete, stir for 1 hour at room temperature. Pour the mixture into 200 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the α-bromoacetophenone.

  • TLC Confirmation: Hexane/EtOAc (4:1). Starting material R_f = 0.6; Product R_f = 0.65 (visualized via UV 254 nm).

Protocol 2: Sₙ2 Substitution with 1H-1,2,4-Triazole

Causality: Potassium carbonate (K₂CO₃) is used to deprotonate the triazole (pKa ~10), creating a potent nucleophile. DMF is selected as an aprotic polar solvent to accelerate the Sₙ2 displacement of the bromide ion (5)[5].

  • Activation: In a 100 mL flask, suspend 1H-1,2,4-triazole (2.8 g, 40.5 mmol) and anhydrous K₂CO₃ (6.0 g, 43.4 mmol) in DMF (30 mL). Stir at room temperature for 30 minutes to pre-form the triazolide anion.

  • Substitution: Slowly add the α-bromoacetophenone (from Protocol 1) in small portions to avoid a sudden exotherm.

  • Heating: Warm the mixture to 60°C for 3 hours.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The highly polar triazole product will appear at R_f = 0.2, clearly distinct from the lipophilic bromo-intermediate (R_f = 0.8).

  • Workup: Quench with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

G Step1 Enolization (Acid Catalyzed) Int1 Enol Intermediate Step1->Int1 Step2 Electrophilic Bromination Int1->Step2 Br2 Int2 α-Bromoacetophenone Step2->Int2 -HBr Step3 SN2 Nucleophilic Attack (Triazole) Int2->Step3 1H-1,2,4-Triazole + K2CO3 Product Triazolyl Ketone Target Step3->Product -KBr

Caption: Mechanistic pathway detailing the conversion of the acetophenone to the triazolyl ketone.

Protocol 3: Chalcone Formation and Pyrazole Cyclization

Causality: The base-catalyzed Claisen-Schmidt condensation relies on the acidity of the acetyl protons. Following chalcone formation, hydrazine hydrate acts as a bis-nucleophile, performing a Michael addition followed by intramolecular imine formation ().

  • Chalcone Synthesis: Dissolve the core acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol. Add 10% aqueous NaOH dropwise. Stir at room temperature for 12 hours. Filter the precipitated chalcone and wash with cold ethanol.

  • Cyclization: Suspend the chalcone (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq). Reflux for 6 hours.

  • Validation Check: The disappearance of the bright yellow color of the chalcone indicates successful disruption of the extended conjugated system as the pyrazoline/pyrazole ring forms.

Quantitative Data Presentation

Table 1: Reaction Optimization for α-Bromination Objective: Maximize mono-bromination while suppressing di-bromination.

Brominating AgentSolventTemperature (°C)Time (h)Mono-bromo Yield (%)Di-bromo Impurity (%)
Br₂ (1.05 eq)Acetic Acid0 - 51.588% < 2%
Br₂ (1.05 eq)Acetic Acid25 (RT)1.065%18%
NBS (1.1 eq) / p-TsOHAcetonitrile80 (Reflux)4.072%8%
CuBr₂ (2.0 eq)EtOAc / CHCl₃80 (Reflux)8.081%< 1%

Table 2: Comparative Yields of Downstream Heterocyclic Derivatives

Target HeterocycleIntermediate UsedReagentsCyclization/Reaction TimeIsolated Yield (%)
1,2,4-Triazole α-Bromoacetophenone1H-1,2,4-Triazole, K₂CO₃, DMF3 h (60°C)85%
Thiazole α-BromoacetophenoneThiourea, Ethanol2 h (Reflux)92%
Pyrazole ChalconeHydrazine Hydrate, Ethanol6 h (Reflux)78%
Pyrimidine ChalconeGuanidine HCl, NaOH, EtOH8 h (Reflux)71%

References

  • Agrochemical Triazole Mechanisms Title: best azoxystrobin difenoconazole Source: CN Agrochemical URL:[Link]

  • Title: Preparation method of isavuconazole and ravuconazole intermediate (CN104961695A)
  • Triazole Nucleophilic Substitution Title: Simple and Efficient Synthesis of Some Novel Triazoles Sulfonamides Source: ResearchGate URL:[Link]

Sources

Method

Application Note: A Validated Protocol for the Purification of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

Introduction 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-value agrochemicals, such as the broad-spectrum triazole fungi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-value agrochemicals, such as the broad-spectrum triazole fungicide difenoconazole.[1][2] The molecular architecture, featuring a halogenated diphenyl ether backbone and an acetyl group, is typically constructed via a Friedel-Crafts acylation reaction.[2][3] While effective, this synthetic route invariably produces a crude product contaminated with process-related impurities, including unreacted starting materials, isomeric byproducts, and polyacylated species.[4]

The purity of this intermediate is not merely a quality metric; it is a critical determinant of the yield, efficacy, and safety profile of the final active ingredient.[5][6] Impurities carried over from this stage can lead to downstream reaction failures, the formation of unwanted and potentially toxic byproducts, and significant regulatory hurdles.[7] This application note provides a comprehensive, field-proven protocol for the purification of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust, self-validating system that combines high-resolution flash column chromatography with final polishing by recrystallization. This dual approach ensures the high purity (>99%) required for demanding applications in drug development and crop science.

The Rationale: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of what needs to be removed. The primary synthetic pathway, a Friedel-Crafts acylation, dictates the likely impurity landscape. By anticipating these species, we can rationally design a separation protocol with maximum efficacy.

Impurity Category Potential Species Origin & Rationale Impact on Purification
Process-Related Impurities Unreacted Diphenyl Ether PrecursorIncomplete reaction during the acylation step.Typically less polar than the target ketone, allowing for easy separation by normal-phase chromatography.
Isomeric AcetophenonesAcylation can occur at other activated positions on the aromatic rings, leading to structural isomers.[4]Isomers often have very similar polarities, making them the most challenging impurities to remove. High-resolution chromatography is essential.
Polyacylated ProductsOver-reaction where a second acetyl group is added to the aromatic system.[4]Significantly more polar than the mono-acetylated product, facilitating straightforward removal by chromatography.
Degradation Products Hydrolysis Products (e.g., 2-(4-chlorophenoxy)-5-fluorophenol)Potential decomposition of the ketone, especially under harsh work-up conditions (acid/base).[4]The resulting phenol is more polar and can be separated chromatographically.
Reagent Residues Residual Lewis Acid Catalyst (e.g., AlCl₃)Carried over from the reaction.Removed during the initial aqueous work-up phase before chromatography.

Overall Purification Workflow

The purification is designed as a sequential, two-stage process to systematically remove impurities based on their differing physicochemical properties. The initial chromatographic step addresses bulk separation of components with significant polarity differences, while the subsequent crystallization step refines the product to achieve high crystalline purity.

Purification Workflow Purification Workflow for 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one crude Crude Synthetic Mixture (Post-Workup) chromatography Primary Purification: Flash Column Chromatography crude->chromatography Removes non-polar and highly-polar impurities semi_pure Semi-Pure Product (Amorphous Solid) chromatography->semi_pure recrystallization Final Polishing: Recrystallization semi_pure->recrystallization Removes trace impurities and isomeric residues pure_product Pure Crystalline Product (>99% Purity) recrystallization->pure_product analysis Quality Control & Validation (HPLC, ¹H NMR, DSC) pure_product->analysis Purity & Identity Confirmation

Caption: A two-stage purification workflow.

Detailed Experimental Protocols

Part A: Primary Purification by Flash Column Chromatography

Principle of Separation: This protocol utilizes normal-phase flash column chromatography, a technique that separates compounds based on their polarity.[8] The stationary phase, silica gel, is highly polar. A relatively non-polar mobile phase is used to elute the compounds from the column. Non-polar impurities will travel through the column quickly, while the moderately polar target compound will be retained longer. Highly polar impurities will be strongly adsorbed to the silica and elute last or not at all.[9]

Materials and Reagents:

  • Crude 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample preparation)

  • Glass column with stopcock (e.g., 40 cm x 4 cm for gram-scale purification)

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes/flasks

  • Rotary evaporator

Step-by-Step Methodology:

  • Mobile Phase Optimization via TLC:

    • Prepare several small beakers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Dissolve a tiny amount of the crude product in a drop of dichloromethane.

    • Using a capillary tube, spot the dissolved crude mixture onto separate TLC plates.

    • Develop each plate in a different solvent system.

    • Visualize the plates under a UV lamp. The ideal mobile phase is one that provides a retention factor (Rf) of approximately 0.3-0.35 for the target compound, with good separation from other spots.[9] For this class of compound, an 8:2 or 8.5:1.5 Hexane:Ethyl Acetate mixture is a common starting point.

  • Column Preparation (Wet Packing):

    • Secure the glass column vertically. Place a small plug of cotton or glass wool at the bottom.[10]

    • Add a ~1 cm layer of sand over the plug.

    • In a beaker, create a slurry of silica gel in the chosen mobile phase. Use approximately 30-50 g of silica for every 1 g of crude product.[9]

    • Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[10]

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance.

    • Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (e.g., 1-2 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder as a uniform layer on top of the sand in the prepared column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per test tube). Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

    • Continuously add fresh mobile phase to the top of the column to maintain the solvent level.[11]

  • Monitoring and Pooling:

    • Systematically spot every few fractions onto a TLC plate.

    • Develop the TLC plate with the mobile phase and visualize under UV light.

    • Fractions containing only the single spot corresponding to the pure product (with an Rf matching the initial optimization) should be combined into a clean flask.[12]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the semi-purified product, which may be a pale yellow oil or waxy solid.

Part B: Final Polishing by Recrystallization

Principle of Separation: Recrystallization purifies solid compounds by leveraging differences in solubility. The semi-pure product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of the target compound decreases, causing it to form a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor).[2]

Materials and Reagents:

  • Semi-purified product from Part A

  • Ethanol (or Isopropanol/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the semi-purified product in a test tube. Add a few drops of a potential solvent (e.g., ethanol). The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation and minimize product loss to the solvent.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a white to off-white crystalline solid.

Quality Control and Validation

The success of the purification must be empirically validated. The following analytical methods are essential for confirming both the purity and identity of the final product.[5][13][14]

Parameter Pre-Purification (Crude) Post-Chromatography Final Product (Post-Recrystallization)
Appearance Brown/Amber Oil or Gummy SolidPale Yellow Oil or Waxy SolidWhite to Off-White Crystalline Solid
Purity (by HPLC) ~75-85%~95-98%>99.0%
¹H NMR Shows multiple impurity peaksMinor impurity peaks may be visibleConforms to structure; no significant impurities detected

Sample HPLC Method:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Result: A single, sharp peak should be observed for the pure product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor separation on column (streaking or overlapping bands) 1. Sample was overloaded. 2. Mobile phase is too polar. 3. Column was packed unevenly.1. Use a larger column or less sample. 2. Decrease the proportion of the polar solvent (ethyl acetate). 3. Repack the column carefully, avoiding air bubbles.
Product does not crystallize 1. Too much solvent was used. 2. Solution cooled too quickly. 3. Compound is an oil at room temp.1. Gently evaporate some solvent and re-cool. 2. Allow for slow, undisturbed cooling. 3. If an oil, re-purify by chromatography or attempt crystallization with a different solvent system.
Low recovery after recrystallization 1. Compound has high solubility in the cold solvent. 2. Too much solvent was used for washing.1. Use a different solvent or a mixed-solvent system. Ensure the solution is thoroughly cooled in an ice bath. 2. Wash crystals with a minimal amount of ice-cold solvent.

Conclusion

This application note details a robust, two-stage purification protocol for 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one. The strategic combination of flash column chromatography for bulk impurity removal and recrystallization for final polishing consistently yields a product with purity exceeding 99%. The analytical validation steps are integral to the protocol, ensuring that the final intermediate meets the stringent quality standards required for pharmaceutical and agrochemical synthesis. Adherence to this detailed methodology provides researchers and process chemists with a reliable pathway to high-purity material, mitigating risks in downstream applications.

References

  • Novasol Biotech (2024). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech.
  • BenchChem (2025). Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones. BenchChem.
  • EvitaChem (n.d.). 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one. EvitaChem.
  • Tianming Pharmaceuticals (2026). Analytical Method Development for Intermediate Purity & Impurities.
  • Gowrisankar, D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Blogs (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • BenchChem (2025). Application Note: Purification of 4-Chloro-3-nitrophenyl 2-thienyl ketone using Column Chromatography. BenchChem.
  • NETZSCH Analyzing & Testing (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH.
  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1. BenchChem.
  • University of Calgary (n.d.). Column chromatography. Department of Chemistry, University of Calgary.
  • Chem Help ASAP (2021). column chromatography & purification of organic compounds. YouTube.
  • Organic Syntheses (n.d.). Organic Syntheses Procedure.
  • Phenomenex (2025). Column Chromatography Guide. Phenomenex.
  • BenchChem (2025). Technical Support Center: Identification of Impurities in 1-(2,4,5-Trichlorophenyl)ethanone. BenchChem.

Sources

Application

Derivatization Strategies for 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-one in Biological Screening Workflows

Target Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Development Professionals Application Focus: High-Throughput Biological Screening (Antimicrobial, Antifungal, and Kinase Inhibition) Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Development Professionals Application Focus: High-Throughput Biological Screening (Antimicrobial, Antifungal, and Kinase Inhibition)

Executive Summary & Mechanistic Rationale

The compound 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS: 1156736-57-0) is a highly privileged diaryl ether scaffold utilized extensively in the synthesis of pharmaceuticals and agrochemicals[1]. The structural architecture of this molecule offers two distinct pharmacological advantages:

  • The Diaryl Ether Core: The 4-chlorophenoxy group provides significant lipophilicity and conformational flexibility, allowing the molecule to adapt to deep hydrophobic binding pockets (such as those found in bacterial efflux pumps or fungal enzymes).

  • The 5-Fluoro Substituent: The introduction of fluorine at the 5-position serves a dual purpose. It blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the derivative, and it modulates the electron density of the aromatic ring, enhancing binding affinity through multipolar interactions.

Because the acetyl group serves as a highly reactive synthetic handle, this starting material can be efficiently diverted into two primary screening libraries: Triazole derivatives (targeting CYP51/Lanosterol 14 α -demethylase) and Chalcone derivatives (targeting kinase inhibition and broad-spectrum antimicrobial activity).

Divergent Synthetic Workflows

The following workflow illustrates the two primary derivatization pathways. Pathway A exploits the acidity of the α -protons for halogenation and subsequent nucleophilic substitution, while Pathway B utilizes the carbonyl's enolizability for aldol-type condensations.

G Start 1-[2-(4-chlorophenoxy)- 5-fluorophenyl]ethan-1-one Bromination Step 1: α-Bromination (Br₂, AcOH) Start->Bromination Claisen Claisen-Schmidt Condensation (KOH, EtOH, RT) Start->Claisen BromoInt α-Bromo Intermediate Bromination->BromoInt TriazoleSub Step 2: SN2 Substitution (1H-1,2,4-triazole, K₂CO₃, DMF) BromoInt->TriazoleSub TriazoleProd Triazole Derivative (CYP51 Inhibitor Scaffold) TriazoleSub->TriazoleProd Aldehyde Substituted Benzaldehyde (R-CHO) Aldehyde->Claisen ChalconeProd Chalcone Derivative (Kinase/Antimicrobial Scaffold) Claisen->ChalconeProd

Fig 1. Divergent derivatization workflows for 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity library generation for biological screening, the following protocols are designed as self-validating systems . Each step includes observable physical or chemical changes that confirm the mechanistic progression of the reaction, reducing the need for constant intermediate NMR validation during high-throughput parallel synthesis.

Protocol A: Synthesis of Triazole Antifungal Scaffolds

This two-step protocol generates an α -triazolyl ketone, a direct structural analog to the pharmacophores of blockbuster agricultural and clinical fungicides [4].

Step 1: α -Bromination Mechanistic Causality: The enol form of the acetophenone acts as a nucleophile, attacking the electrophilic bromine. Acetic acid acts as both solvent and acid catalyst to promote enolization.

  • Preparation: Dissolve 10 mmol of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

  • Addition: Add a solution of bromine (10.5 mmol) in 5 mL of acetic acid dropwise over 30 minutes at room temperature.

  • Self-Validation Check: As the bromine drops hit the solution, the deep reddish-brown color should discharge almost instantly. If the color persists, enolization is too slow; apply gentle heating (40°C) until the color clears, confirming the consumption of Br2​ .

  • Workup: Once the addition is complete and the solution is pale yellow, pour the mixture into 100 mL of ice water. The α -bromo intermediate will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under a vacuum.

Step 2: Nucleophilic Substitution ( SN​2 ) Mechanistic Causality: Potassium carbonate ( K2​CO3​ ) is used to deprotonate 1H-1,2,4-triazole (pKa ~10), forming the highly nucleophilic triazolide anion. DMF is selected as a polar aprotic solvent because it solvates the potassium cation while leaving the triazolide anion naked and highly reactive, driving the SN​2 displacement of the primary bromide.

  • Preparation: In a dry flask, combine the α -bromo intermediate (8 mmol), 1H-1,2,4-triazole (10 mmol), and anhydrous K2​CO3​ (12 mmol) in 15 mL of anhydrous DMF.

  • Reaction: Stir the suspension at 80°C for 4 hours.

  • Self-Validation Check: As the reaction proceeds, a fine, dense white precipitate of potassium bromide (KBr) will form and accumulate at the bottom of the flask, visually confirming the successful displacement of the bromide leaving group.

  • Workup: Cool the mixture and pour it into 100 mL of water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate to yield the triazole derivative.

Protocol B: Synthesis of Chalcone Libraries via Claisen-Schmidt Condensation

Chalcones are synthesized via a base-catalyzed crossed-aldol condensation [2], [3].

Mechanistic Causality: Aqueous KOH generates the enolate of the acetophenone. The enolate attacks the non-enolizable substituted benzaldehyde. The subsequent dehydration step (E1cB mechanism) is thermodynamically driven by the formation of a highly conjugated α,β -unsaturated system. The trans (E) isomer is formed exclusively due to the severe steric clash between the two bulky aryl rings that would occur in the cis (Z) transition state.

  • Preparation: Dissolve 5 mmol of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one and 5 mmol of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in 15 mL of absolute ethanol.

  • Catalysis: Place the flask in an ice bath and add 5 mL of a 40% aqueous KOH solution dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.

  • Self-Validation Check: The initial solution will turn deep yellow/orange upon the addition of KOH, indicating enolate formation. As the reaction progresses, the highly conjugated, planar chalcone product—which has significantly lower solubility in ethanol than the starting materials—will spontaneously crystallize out of the solution as a thick, brightly colored precipitate.

  • Workup: Filter the precipitated chalcone, wash extensively with cold ethanol and water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Quantitative Data & Physicochemical Profiling

The table below summarizes the theoretical physicochemical properties of the parent compound and its representative derivatives. These metrics are critical for predicting bioavailability and cell permeability during biological screening.

CompoundMolecular FormulaMW ( g/mol )ClogP (est.)H-Bond DonorsH-Bond AcceptorsPrimary Screening Target
Parent Ketone C14​H10​ClFO2​ 264.683.8402Synthetic Intermediate
α -Bromo Ketone C14​H9​BrClFO2​ 343.584.1202Reactive Intermediate
Triazole Derivative C16​H11​ClFN3​O2​ 331.733.2504CYP51 (Fungal/Parasitic)
Chalcone (4-OMe) C22​H16​ClFO3​ 382.815.1003Kinases / Efflux Pumps

Note: The high ClogP of the chalcone derivative suggests it is best suited for topical antimicrobial applications or requires formulation with solubilizing agents (e.g., DMSO/Tween-80) for in vitro microbroth dilution assays.

References

  • EvitaChem. "Buy 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (EVT-2815201)". evitachem.com.
  • DergiPark. "MICROWAVE-ASSISTED SYNTHESIS OF SOME HALO-SUBSTITUTED CHALCONES". dergipark.org.tr.
  • Master Organic Chemistry. "Aldol Addition and Condensation Reactions". masterorganicchemistry.com.
  • Benchchem. "3'-Bromo-4'-fluoroacetophenone Application Notes". benchchem.com.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

Welcome to the Technical Support Center for the synthesis and purification of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one . This target molecule is a halogenated diaryl ether typically synthesized via a Nucleophili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one . This target molecule is a halogenated diaryl ether typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,5-difluoroacetophenone and 4-chlorophenol.

While SNAr is a robust method for diaryl ether formation, the purification of the resulting reaction mixture is notoriously challenging due to the similar physicochemical properties of the starting materials, the risk of regioisomer formation, and the tendency of the product to "oil out" rather than crystallize[1]. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does unreacted 4-chlorophenol consistently co-elute with my product during silica gel chromatography, and how do I remove it? The Causality: Phenols are strong hydrogen-bond donors that streak heavily on silica gel, causing their elution bands to overlap with the moderately polar diaryl ether product. A standard aqueous workup (e.g., water or brine) is insufficient to remove 4-chlorophenol because its pKa is approximately 9.4. The Solution: You must implement a highly basic aqueous wash prior to chromatography. Washing the organic layer with 1M NaOH deprotonates the phenol, converting it into a highly water-soluble sodium phenolate salt that is easily partitioned into the aqueous waste[2].

Q2: My NMR shows a mixture of two products with identical masses. Why did the nucleophilic attack occur at the wrong position, and how can I prevent this? The Causality: The regioselectivity of this SNAr reaction is governed by the electron-withdrawing acetyl group on the 2,5-difluoroacetophenone ring. This group strongly activates the ortho-fluorine (position 2) by stabilizing the anionic Meisenheimer intermediate[3]. However, if the reaction is subjected to excessive heat (>120°C) or a large excess of the nucleophile, the kinetic control is overridden, leading to attack at the less-activated meta-fluorine (position 5) or even bis-substitution[4]. The Solution: Maintain strict temperature control (typically 80–100°C in DMF or DMSO) and use exactly 1.05 equivalents of 4-chlorophenol.

Q3: The purified diaryl ether is "oiling out" as a viscous syrup instead of crystallizing. How can I force crystallization? The Causality: Halogenated diaryl ethers often possess low melting points and are highly susceptible to supercooling. Trace impurities—especially residual polar aprotic solvents like DMF or DMSO—disrupt the crystal lattice formation, causing the product to separate as an oil. The Solution: Perform an anti-solvent recrystallization. Dissolve the syrup in a minimum amount of hot ethanol, then slowly add water (the anti-solvent) until the cloud point is reached. Slow cooling allows the lattice to form selectively, excluding structurally dissimilar regioisomers into the mother liquor.

Part 2: Mechanistic & Workflow Visualizations

SNAr_Mechanism SM 2,5-Difluoroacetophenone + 4-Chlorophenol Intermediate Meisenheimer Complex (Ortho-Attack) SM->Intermediate Base (K2CO3), Heat Polar Aprotic Solvent Minor 5-Substituted Isomer (Minor Byproduct) SM->Minor High Temp / Excess Base (Meta-Attack) Major 1-[2-(4-chlorophenoxy)- 5-fluorophenyl]ethan-1-one (Major Product) Intermediate->Major F- Elimination (Kinetically Favored)

Reaction pathway and regioselectivity in the SNAr synthesis of the target diaryl ether.

Purification_Workflow Crude Crude Reaction Mixture (in DMF/DMSO) Wash 1M NaOH Aqueous Wash (Deprotonation) Crude->Wash Add EtOAc & 1M NaOH Org Organic Phase (Product + Neutral Impurities) Wash->Org Extract Aq Aqueous Phase (Sodium 4-chlorophenolate) Wash->Aq Discard Silica Silica Gel Chromatography (Hexanes/EtOAc) Org->Silica Dry (Na2SO4) & Concentrate Cryst Recrystallization (EtOH/Water Anti-solvent) Silica->Cryst Pool Product Fractions Pure Pure Crystalline Product (>99% Purity) Cryst->Pure Filter & Vacuum Dry

Step-by-step liquid-liquid extraction and purification workflow for the diaryl ether.

Part 3: Chromatographic & Physicochemical Data

To successfully separate the components of the reaction mixture, it is critical to understand their relative polarities and chemical properties.

ComponentMolecular Weight ( g/mol )Approx. Rf (10% EtOAc/Hexanes)pKaPrimary Removal Strategy
2,5-Difluoroacetophenone (SM)156.130.45N/ASilica Gel Chromatography
4-Chlorophenol (Nucleophile)128.560.30 (Streaks)~9.41M NaOH Aqueous Wash
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one 264.680.35N/ATarget Product
5-Substituted Regioisomer 264.680.38N/AAnti-solvent Recrystallization

Part 4: Self-Validating Purification Protocol

Phase 1: Reaction Quench and Liquid-Liquid Extraction
  • Quench & Dilute: Cool the crude reaction mixture to room temperature. Dilute with 5 volumes of Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the organic layer with 3 volumes of 1M NaOH.

  • Validation Check 1 (Phenol Removal): Spot the organic layer on a TLC plate alongside a pure 4-chlorophenol standard. Elute with 20% EtOAc/Hexanes and stain with Potassium Permanganate (KMnO4). The absence of a bright yellow spot against the purple background confirms the complete extraction of the phenol[2]. If the spot persists, repeat the NaOH wash.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl solution to remove residual DMF/DMSO. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 2: Flash Column Chromatography
  • Dry Loading: To prevent residual trace solvents from causing band broadening, pre-absorb the crude mixture onto silica gel (dry loading) before applying it to the column.

  • Elution: Run a gradient from 0% to 10% EtOAc in Hexanes. The unreacted 2,5-difluoroacetophenone will elute first (Rf ~0.45), followed closely by the target diaryl ether (Rf ~0.35).

  • Validation Check 2 (Fraction Purity): Analyze the pooled product fractions via LC-MS. The presence of a single major peak with an m/z of 264.7 [M+H]+ confirms the isolation of the product mass, though trace regioisomers may still be present.

Phase 3: Anti-Solvent Recrystallization
  • Dissolution: Dissolve the concentrated product in a minimum volume of hot Ethanol (~60°C).

  • Anti-Solvent Addition: Slowly add deionized water dropwise while stirring until the solution becomes slightly turbid (the cloud point).

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

  • Validation Check 3 (Crystalline Purity): Filter the resulting crystals and dry them under a vacuum. Determine the melting point of the solid. A sharp melting point range (variance of <2°C) validates that the crystal lattice is free of regioisomers and residual solvents.

References

  • BenchChem Technical Support. Optimization of Friedel-Crafts Acylation of Difluorobenzene.[3]

  • University of KwaZulu-Natal Research Space. STRATEGIES FOR THE SYNTHESIS OF BENZYLTETRAHYDROISOQUINOLINE ALKALOIDS.[1]

  • DiVA Portal. Metal-Free Synthesis of Aryl Ethers in Water.[4]

  • Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone?[2]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 1-[2-(4-chlorophenoxy)-5-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (a highly functionalized diaryl ether).

Diaryl ethers are privileged scaffolds in medicinal and agrochemical development due to their metabolic stability and unique conformational flexibility[1]. However, transitioning their synthesis from a milligram-scale discovery bench to a multi-kilogram pilot plant introduces critical challenges in thermal management, regioselectivity, and solvent remediation. This document provides a self-validating, causality-driven framework for executing this specific Nucleophilic Aromatic Substitution (SNAr) reliably at scale.

I. Process Overview & Mechanistic Rationale

The target molecule is synthesized via an SNAr reaction between 1-(2,5-difluorophenyl)ethan-1-one and 4-chlorophenol , utilizing a mild inorganic base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF or DMAc).

The Causality of Regioselectivity: A common concern during this synthesis is the presence of two fluorine atoms on the starting electrophile. Why does the nucleophile exclusively attack the 2-position? SNAr reactions proceed through a two-step mechanism, where the formation of the anionic Meisenheimer complex is typically the rate-determining step[2]. The acetyl group (-COCH3) is strongly electron-withdrawing via both resonance (-M) and inductive (-I) effects. It stabilizes the negative charge of the intermediate complex exclusively at the ortho (2-position) and para (4-position) carbons. Because the 5-fluoro group is meta to the acetyl moiety, it lacks this resonance stabilization and remains functionally inert under these conditions.

SNAr_Workflow A 1. Reagent Preparation Dry K2CO3 & 4-Chlorophenol C 3. Controlled Dosing Exotherm Management (80°C) A->C B 2. Reactor Charging 1-(2,5-Difluorophenyl)ethan-1-one in DMF B->C D 4. Meisenheimer Complex Rate-Determining SNAr C->D E 5. IPC Validation HPLC >99% Conversion D->E F 6. Anti-Solvent Quench Water Addition (40°C) E->F G 7. Product Isolation 1-[2-(4-chlorophenoxy)-5- fluorophenyl]ethan-1-one F->G

Fig 1: Scalable SNAr workflow for 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one synthesis.

II. Troubleshooting Guides & FAQs

Q1: We are observing a sudden, dangerous temperature spike upon adding the reagents. How do we mitigate this at the kilogram scale?

A: The deprotonation of 4-chlorophenol and the subsequent SNAr reaction are highly exothermic. At the bench scale, glass flasks dissipate heat rapidly. At the pilot scale, the surface-area-to-volume ratio drops drastically, leading to adiabatic heat accumulation. Solution: Transition from an "all-at-once" batch addition to a controlled dosing strategy . Heat the 1-(2,5-difluorophenyl)ethan-1-one and K2CO3 in DMF to 80°C, and slowly dose a concentrated solution of 4-chlorophenol into the reactor over 2–3 hours. The feed rate should be dynamically linked to the reactor's cooling jacket capacity.

Q2: Why are we detecting 2-hydroxy-5-fluoroacetophenone as a primary impurity?

A: This is a hydrolysis byproduct. If water is present in the system, the hydroxide ion (OH⁻) competes with the 4-chlorophenoxide as a nucleophile, displacing the activated 2-fluoro group. Solution: Potassium carbonate is highly hygroscopic. You must use oven-dried K2CO3 (dried at 120°C under vacuum for 12 hours) and ensure your polar aprotic solvent has a moisture content of <0.1% via Karl Fischer titration prior to initiating the reaction.

Q3: Can we use Sodium Hydroxide (NaOH) instead of Potassium Carbonate (K₂CO₃) to reduce costs?

A: No. Using a strong base like NaOH will trigger unwanted side reactions. Specifically, strong bases will deprotonate the alpha-carbons of the acetyl group on your starting material, leading to self-condensation (Aldol reactions) and complex tar formation. K2CO3 is a mild base that is strong enough to deprotonate 4-chlorophenol (pKa ~9.4) but too weak to significantly enolize the acetophenone.

Q4: DMF is toxic and difficult to remove. Are there scalable alternatives for the workup?

A: Distilling DMF at scale is energy-intensive and risks thermal degradation of the product. Instead of distillation, utilize an anti-solvent crystallization approach[3]. DMF is completely miscible with water, whereas your target diaryl ether is highly hydrophobic. By cooling the reaction to 40°C and slowly dosing in water, the product will crash out as a crystalline solid, while the DMF, unreacted K2CO3, and the KF byproduct remain dissolved in the aqueous mother liquor.

III. Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10-gram discovery synthesis to a 1-kilogram process scale.

Process ParameterBench Scale (10g)Pilot Scale (1kg)Mechanistic Rationale for Change
Solvent Volume 10 volumes (100 mL)5 volumes (5 L)Maximizes volumetric productivity; reduces anti-solvent waste during workup.
Base Equivalents 2.5 eq K₂CO₃1.2 eq K₂CO₃Reduces solid bulk, preventing impeller jamming and improving mass transfer in the biphasic solid-liquid slurry.
Addition Profile All reagents at t=02-hour continuous dosePrevents thermal runaway; maintains the nucleophile concentration at a steady, safe state.
Isolation Method Silica Gel ChromatographyWater Anti-Solvent CrashChromatography is economically unscalable. Water addition forces a high-purity thermodynamic crystallization.

IV. Self-Validating Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Reactor Preparation & Charging

  • Purge a 20 L jacketed glass-lined reactor with N₂.

  • Charge the reactor with 1-(2,5-difluorophenyl)ethan-1-one (1.00 kg, 6.40 mol) and anhydrous DMF (3.0 L).

  • Initiate stirring at 150 RPM and add finely milled, oven-dried K₂CO₃ (1.06 kg, 7.68 mol, 1.2 eq).

  • Heat the suspension to an internal temperature of 80°C.

Step 2: Controlled Nucleophile Dosing

  • In a separate vessel, prepare a solution of 4-chlorophenol (0.86 kg, 6.72 mol, 1.05 eq) in anhydrous DMF (2.0 L).

  • Using a metering pump, dose the 4-chlorophenol solution into the main reactor over 120 minutes.

  • Critical Control Parameter (CCP): Adjust the jacket cooling to maintain the internal temperature strictly between 85°C and 95°C during the addition.

Step 3: Reaction Aging & IPC

  • Once dosing is complete, age the reaction mixture at 95°C for 4 hours.

  • IPC Validation: Pull a 1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. The reaction is deemed complete when the remaining 1-(2,5-difluorophenyl)ethan-1-one is <1.0% by area. If >1.0%, continue aging for 2 hours and re-test.

Step 4: Anti-Solvent Crystallization & Isolation

  • Cool the reactor internal temperature to 40°C.

  • Slowly dose purified water (15.0 L) into the reactor over 90 minutes. Seed crystals may be added after the first 1.0 L of water to control particle size distribution.

  • Cool the resulting thick slurry to 5°C and hold for 2 hours to maximize yield.

  • Discharge the slurry to a Nutsche filter. Wash the filter cake with cold water (3 x 2.0 L) to remove residual DMF and potassium fluoride (KF).

  • Dry the solid under vacuum (50 mbar) at 55°C until the moisture content is <0.5% (via Karl Fischer). Expected Yield: 1.52 kg (90%). Expected Purity: >99.0% (HPLC).

V. References

  • Title: Selective and Scalable Perfluoroarylation of Nitroalkanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the SNAr Kinetics for 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the preparation of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the preparation of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one. By addressing the thermodynamic and kinetic barriers of the Nucleophilic Aromatic Substitution (SNAr) reaction between 1-(2,5-difluorophenyl)ethan-1-one and 4-chlorophenol, this document provides actionable, field-proven methodologies to maximize yield and purity.

Mechanistic Overview & Regioselectivity

To successfully troubleshoot this synthesis, one must first understand the causality behind the reaction's regioselectivity and kinetics. The reaction proceeds via an Addition-Elimination (SNAr) mechanism .

The starting material, 1-(2,5-difluorophenyl)ethan-1-one, possesses two fluorine atoms, but they are not electronically equivalent:

  • The 2-Fluoro Position (Activated): Located ortho to the strongly electron-withdrawing acetyl group. The acetyl group stabilizes the negative charge of the intermediate via resonance, drastically lowering the activation energy for nucleophilic attack.

  • The 5-Fluoro Position (Inert): Located meta to the acetyl group. It lacks resonance stabilization and remains inert under standard conditions .

The rate-determining step is the initial attack of the 4-chlorophenoxide nucleophile to form the negatively charged Meisenheimer complex . Once formed, the rapid elimination of the fluoride ion restores aromaticity and yields the target diaryl ether.

SNAr_Mechanism R Reactants 2,5-Difluoroacetophenone + 4-Chlorophenoxide MC Meisenheimer Complex (Rate-Determining Step) R->MC Addition (Slow) P Product 1-[2-(4-chlorophenoxy)- 5-fluorophenyl]ethan-1-one MC->P Elimination (Fast)

Mechanistic pathway of the SNAr reaction via a Meisenheimer complex intermediate.

Troubleshooting Guides & FAQs

Q1: My reaction rate is extremely sluggish even after heating to 90°C for 12 hours. What is the primary kinetic bottleneck? A1: The bottleneck is almost certainly the nucleophilicity of your phenoxide, which is highly dependent on your solvent and base pairing. If you are using a base like K₂CO₃ in a moderately polar solvent (e.g., THF or MeCN), the potassium cation forms a tight ion pair with the phenoxide, masking its nucleophilicity. Solution: Switch to a highly polar aprotic solvent like anhydrous DMF or DMSO. These solvents selectively solvate the alkali metal cation, leaving the phenoxide "naked" and highly reactive.

Q2: I am already using DMF, but I want to accelerate the reaction further without increasing the temperature. How can I achieve this? A2: You can exploit the "Cesium Effect" . Replace K₂CO₃ with Cs₂CO₃. The cesium cation has a much larger ionic radius and lower charge density than potassium. This prevents tight ion-pairing with the phenoxide oxygen, dramatically increasing the effective concentration of the active nucleophile. This simple substitution often reduces reaction times from 12 hours to under 3 hours.

Q3: I am detecting unreacted starting material alongside a complex mixture of degradation products. How do I prevent this? A3: Degradation in SNAr reactions is typically caused by two factors: excessive temperature or moisture.

  • Moisture: Water hydrogen-bonds to the phenoxide, quenching its nucleophilicity. Furthermore, hydroxide ions (formed from trace water and base) can attack the activated aryl fluoride, forming unwanted phenol byproducts. Ensure all reagents are strictly anhydrous.

  • Temperature: Temperatures exceeding 110°C can trigger base-catalyzed aldol condensation of the acetyl group. Cap your reaction temperature at 90°C.

Kinetic Optimization Data

The following table summarizes the kinetic impact of varying the reaction parameters. All data points reflect a 1.0 mmol scale reaction using 1.05 equivalents of 4-chlorophenol.

SolventBaseAdditiveTemp (°C)Time (h)Yield (%)Kinetic Observation
THFK₂CO₃None6524<10Extreme ion-pairing; negligible reaction.
DMFK₂CO₃None901265Sluggish addition step; incomplete conversion.
DMSOK₂CO₃None90878Improved solvation of K⁺; moderate kinetics.
DMF Cs₂CO₃ None 90 3 94 Optimal "Cesium Effect"; rapid Meisenheimer formation.
DMFCs₂CO₃18-Crown-6901.592Maximum rate; minor aldol impurities observed.

Standard Operating Procedure: Optimized SNAr Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) such as LC-MS monitoring and specific aqueous washes ensure that the reaction is driven to completion and that high-boiling solvents are effectively removed.

Step-by-Step Methodology
  • Preparation (Anhydrous Conditions): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes to displace ambient moisture.

  • Reagent Loading: Charge the flask with 1-(2,5-difluorophenyl)ethan-1-one (1.0 mmol, 156 mg) and 4-chlorophenol (1.05 mmol, 135 mg). Note: Using a slight 1.05 eq excess of the nucleophile ensures complete consumption of the aryl fluoride without complicating purification.

  • Solvation: Inject 5.0 mL of anhydrous DMF via syringe. Stir at 400 rpm until a homogeneous solution is achieved.

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 mmol, 488 mg) in one rapid portion. The mixture will become a heterogeneous suspension.

  • Heating & IPC Monitoring: Submerge the flask in a pre-heated oil bath at 90°C. Stir vigorously for 3 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the product mass ([M+H]⁺ ≈ 265.1) dominates the chromatogram.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench by slowly adding 20 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 10 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, effectively pulling residual DMF out of the organic layer. Follow with a final brine wash (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes) to afford pure 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one as a solid.

Workflow Step1 1. Preparation Dry glassware, Argon atmosphere Step2 2. Reagent Mixing Dissolve substrates in anhydrous DMF Step1->Step2 Step3 3. Base Addition Add Cs₂CO₃ (1.5 eq) Step2->Step3 Step4 4. Heating & Kinetics Stir at 90°C, monitor via LC-MS Step3->Step4 Step5 5. Workup Quench with H₂O, extract with EtOAc Step4->Step5 Step6 6. Purification Flash chromatography (SiO₂) Step5->Step6

Step-by-step experimental workflow for the optimized synthesis of the target diaryl ether.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018.[Link]

  • 13.1.2 Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2019.[Link]

  • Base-regulated tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines. Catalysis Science & Technology (Royal Society of Chemistry), 2013.[Link]

Reference Data & Comparative Studies

Validation

Validation of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one structure by X-ray crystallography

Executive Summary & The Structural Challenge In the development of advanced agrochemicals (such as triazole fungicides like difenoconazole) and novel pharmaceutical candidates, the halogenated diaryl ether 1-[2-(4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Challenge

In the development of advanced agrochemicals (such as triazole fungicides like difenoconazole) and novel pharmaceutical candidates, the halogenated diaryl ether 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one serves as a highly valuable synthetic intermediate[1].

However, validating the exact structure of this molecule presents a distinct analytical challenge. The molecule features an acetophenone core, a sterically hindered diaryl ether bond, and two different halogen substituents (fluorine and chlorine) at specific regiochemical positions. While routine analytical techniques can confirm the molecular formula and general connectivity, they often fall short of providing the unambiguous 3D spatial arrangement required for rigorous quality control and intellectual property protection.

As an application scientist, I frequently evaluate the efficacy of different analytical modalities. In this guide, we will objectively compare the performance of Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural validation of this specific compound, supported by detailed, self-validating experimental protocols.

Analytical Modality Workflow

To establish absolute structural certainty, we employ an orthogonal approach. The workflow below illustrates how these techniques are sequenced to build a comprehensive structural profile, culminating in SC-XRD as the definitive validation step.

ValidationWorkflow Synthesis Synthesized Compound 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one HRMS HRMS (ESI-TOF) Confirm Formula & Isotope Synthesis->HRMS Mass & Isotope check NMR Multinuclear NMR 1H, 13C, 19F & 2D HMBC HRMS->NMR Formula Confirmed Cryst Crystal Growth (Vapor Diffusion) NMR->Cryst Connectivity Confirmed Require 3D Data XRD SC-XRD Analysis (Atomic Resolution) Cryst->XRD Single Crystal Isolated Validation Final Validated 3D Structure XRD->Validation R-factor < 5%

Workflow for the structural validation of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one.

Performance Comparison Matrix

When selecting the appropriate analytical tool, we must weigh the depth of information against sample requirements and throughput. The table below summarizes the comparative experimental data for validating our target compound.

Analytical ParameterSC-XRD (The Gold Standard)1D/2D NMR SpectroscopyHRMS (ESI-TOF)
Primary Data Output Atomic coordinates, bond lengths, and dihedral anglesChemical shifts (ppm) and J-couplings (Hz)Exact m/z ratio and isotopic distribution
Regiochemical Resolution Absolute: Direct visualization of heavy atoms (Cl, F)Inferred: Requires complex 2D HMBC/NOESY correlationsNone: Cannot distinguish between regioisomers
3D Conformation Yes: Maps the exact dihedral angle of the diaryl ether bondSolution-Average: Dynamic rotation blurs exact conformationNo: Gas-phase ions yield no spatial data
Sample Requirement ~0.1 mg (Single high-quality crystal)2–5 mg (Dissolved in deuterated solvent)< 1 µg (Highly dilute solution)
Analysis Throughput Low (12–48 hours including crystallization)High (1–2 hours for full 2D suite)Very High (< 15 minutes)

Deep Dive: Methodologies & Causality

Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most commonly used form of X-ray crystallography for determining the detailed structure of small molecules[2]. In drug discovery and agrochemical synthesis, it provides atomic-resolution data by scattering high-energy X-rays off the electron clouds of the molecule[3].

Causality for Choice: For 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, SC-XRD is unparalleled because heavy atoms like Chlorine (17 e− ) and Fluorine (9 e− ) exhibit distinct, highly visible electron densities compared to Carbon and Oxygen. This instantly and unambiguously resolves the 1,2,5-substitution pattern on the acetophenone ring, leaving zero room for interpretation errors that occasionally plague NMR-based assignments.

Self-Validating Protocol:

  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Carefully layer with hexanes (anti-solvent) in a crystallization tube. Allow slow vapor diffusion over 48–72 hours. Validation: The formation of optically clear, sharply edged crystals indicates high internal lattice order.

  • Mounting & Cryo-cooling: Select a crystal (~0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a goniometer equipped with a nitrogen cryostream set to 100 K. Causality: Cooling to 100 K minimizes thermal diffuse scattering (atomic vibration), drastically sharpening the Bragg diffraction peaks and improving resolution.

  • Data Collection & Refinement: Collect diffraction frames using a photon-counting pixel array detector (Mo Kα radiation, λ = 0.71073 Å). Solve the phase problem using intrinsic phasing.

  • Validation Check: The protocol is self-validating via the crystallographic R1​ factor. An R1​ value of < 0.05 (5%), coupled with well-behaved anisotropic displacement parameters (ellipsoids) for the Cl and F atoms, mathematically proves the structural model fits the raw diffraction data.

Multinuclear NMR Spectroscopy

While SC-XRD provides the static 3D picture, NMR and X-ray crystallography are complementary methods; NMR probes the structural and dynamical properties of the molecule in solution.

Causality for Choice: We utilize 19 F NMR because fluorine is a spin-½ nucleus with 100% natural abundance, making it a highly sensitive probe for the 5-fluoro position. However, to prove the connectivity of the diaryl ether bond, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to observe the coupling across the oxygen atom.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Validation: TMS acts as an internal standard, locking the chemical shift reference exactly at 0.00 ppm, ensuring run-to-run reproducibility.

  • Acquisition: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra. Set up a 2D HMBC experiment optimized for long-range coupling constants ( nJCH​=8 Hz).

  • Data Processing: Phase and baseline correct the spectra. Validation Check: The structure is validated when the integration of the 1 H signals perfectly matches the expected proton count (10 protons), and the HMBC cross-peaks form a closed logical loop connecting the chlorophenoxy ring to the C2 carbon of the acetophenone core.

High-Resolution Mass Spectrometry (HRMS)

Causality for Choice: Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact molecular ion. We use it to confirm the exact molecular formula (C 14​ H 10​ ClFO 2​ ) prior to time-consuming NMR and XRD analyses.

Self-Validating Protocol:

  • Sample Prep: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Acquisition: Inject into an ESI-TOF mass spectrometer in positive ion mode to observe the [M+H]+ ion.

  • Validation Check: The protocol validates itself through two distinct metrics:

    • Mass Accuracy: The experimental m/z must fall within < 5 ppm of the theoretical exact mass (Expected [M+H]+ : 277.0426).

    • Isotopic Signature: The presence of exactly one chlorine atom is definitively proven by observing a characteristic 3:1 intensity ratio between the M and M+2 isotopic peaks (due to the natural abundance of 35 Cl and 37 Cl).

Conclusion

For the structural validation of complex, heavily substituted intermediates like 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, relying on a single analytical technique introduces risk. HRMS rapidly confirms the molecular formula and halogen content, while NMR efficiently maps the solution-state connectivity.

However, X-ray Crystallography remains the undisputed gold standard for absolute structural verification. By directly visualizing the electron density of the chlorine and fluorine atoms, SC-XRD eliminates regiochemical ambiguity and provides the exact 3D conformation of the diaryl ether bond—data that is indispensable for downstream patent filings and rational drug design.

References

  • Buy 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (EVT-2815201) . EvitaChem. 1

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM . Sygnature Discovery. 3

  • Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure. 2

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics . Stanford University.

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Comparative

A Comparative Efficacy Analysis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Against Leading Commercial Fungicides

A Senior Application Scientist's Guide to Benchmarking a Novel Fungicidal Candidate In the relentless pursuit of novel and more effective solutions for crop protection, the compound 1-[2-(4-chlorophenoxy)-5-fluorophenyl]...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking a Novel Fungicidal Candidate

In the relentless pursuit of novel and more effective solutions for crop protection, the compound 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one has emerged as a promising candidate for fungicidal applications. Characterized by its unique molecular structure, which includes a chlorophenoxy group and a fluorophenyl moiety, this compound is anticipated to exhibit significant biological activity.[1] As an intermediate in the synthesis of various agrochemicals, its potential as a standalone active ingredient warrants a thorough investigation.[1] This guide provides a comprehensive framework for benchmarking the efficacy of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one against two well-established, broad-spectrum fungicides: Azoxystrobin and Tebuconazole.

The following sections will detail the rationale behind the selection of these comparators, outline rigorous experimental protocols for in-vitro and in-vivo evaluations, and present a template for the systematic collection and analysis of comparative data. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering a scientifically robust methodology for assessing the potential of new fungicidal agents.

Introduction to the Comparative Fungicides

A meaningful benchmark requires comparison against industry-standard fungicides with distinct and well-understood mechanisms of action. For this purpose, we have selected Azoxystrobin, a strobilurin (QoI inhibitor), and Tebuconazole, a triazole (DMI).

Azoxystrobin: The Respiration Inhibitor

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[2][3] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis.[2][4][5] This disruption of energy production is lethal to fungal cells, preventing spore germination and mycelial growth.[2][3] Azoxystrobin's systemic and translaminar properties allow it to move within the plant, providing protection to both treated and untreated tissues.[2][4] It is effective against a wide range of fungal pathogens across all four major fungal groups: Ascomycota, Deuteromycota, Basidiomycota, and Oomycota.[4][6]

Tebuconazole: The Sterol Biosynthesis Inhibitor

Tebuconazole is a systemic fungicide from the triazole chemical group.[7][8] Its mechanism of action is the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10] The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to the inhibition of mycelial growth and spore germination.[7][10] Tebuconazole provides protective, curative, and eradicant activity against a broad spectrum of fungal diseases in various crops.[7][8][10]

Experimental Design for Efficacy Benchmarking

To comprehensively evaluate the fungicidal potential of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, a two-tiered experimental approach is proposed: initial in vitro screening to determine intrinsic activity, followed by in vivo testing to assess performance under more realistic conditions.

In Vitro Susceptibility Testing

In vitro assays are crucial for determining the direct inhibitory effects of a compound on fungal growth and for establishing a baseline for its potency. These tests are conducted in a controlled laboratory environment.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

G cluster_0 Fungal Isolate Preparation cluster_1 Compound Preparation & Plate Assay cluster_2 Data Acquisition & Analysis A Source Fungal Cultures (e.g., Aspergillus niger, Fusarium oxysporum, Botrytis cinerea) B Culture on appropriate agar medium (e.g., Potato Dextrose Agar) A->B C Harvest spores/mycelial fragments B->C D Prepare standardized inoculum suspension (e.g., 1 x 10^5 spores/mL) C->D G Inoculate 96-well microtiter plates containing liquid growth medium with fungal suspension D->G Inoculation E Prepare stock solutions of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, Azoxystrobin, and Tebuconazole in a suitable solvent (e.g., DMSO) F Perform serial dilutions to obtain a range of test concentrations H Add diluted test compounds to respective wells F->H Treatment I Incubate plates under optimal growth conditions (temperature, humidity) J Measure fungal growth at specific time points (e.g., 24, 48, 72 hours) using a microplate reader (OD600) I->J Measurement K Calculate the percentage of growth inhibition for each concentration J->K L Determine the Minimum Inhibitory Concentration (MIC) and EC50 values K->L M Compare the MIC and EC50 values of the test compound with the reference fungicides L->M

Caption: Workflow for in vitro antifungal susceptibility testing using a microtiter broth dilution method.

Detailed Protocol for In Vitro Microtiter Broth Dilution Assay
  • Fungal Isolates: Obtain pure cultures of economically important plant pathogenic fungi such as Aspergillus niger, Fusarium oxysporum, and Botrytis cinerea.

  • Inoculum Preparation: Grow the fungal isolates on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation: Prepare 10 mM stock solutions of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, Azoxystrobin, and Tebuconazole in dimethyl sulfoxide (DMSO).

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of Potato Dextrose Broth (PDB) to each well. Perform a two-fold serial dilution of the test compounds by adding 100 µL of the stock solution to the first well and then transferring 100 µL to subsequent wells, creating a concentration gradient. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal spore suspension to each well. Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Determine fungal growth by measuring the optical density at 600 nm (OD600) using a microplate reader. Calculate the percentage of growth inhibition relative to the positive control. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible fungal growth. The EC50 (half-maximal effective concentration) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Expected Data Presentation: In Vitro Fungicidal Activity
FungicideTarget FungusMIC (µg/mL)EC50 (µg/mL)
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-oneAspergillus niger[Experimental Data][Experimental Data]
Fusarium oxysporum[Experimental Data][Experimental Data]
Botrytis cinerea[Experimental Data][Experimental Data]
AzoxystrobinAspergillus niger[Reference Data][Reference Data]
Fusarium oxysporum[Reference Data][Reference Data]
Botrytis cinerea[Reference Data][Reference Data]
TebuconazoleAspergillus niger[Reference Data][Reference Data]
Fusarium oxysporum[Reference Data][Reference Data]
Botrytis cinerea[Reference Data][Reference Data]
In Vivo Efficacy Trials

Following promising in vitro results, in vivo trials are essential to evaluate the compound's performance in a more complex biological system, taking into account factors like plant uptake, translocation, and stability.

Experimental Workflow for In Vivo Plant-Based Fungicide Efficacy Trial

G cluster_0 Plant Propagation & Acclimatization cluster_1 Fungicide Application & Inoculation cluster_2 Incubation & Disease Assessment A Grow susceptible host plants (e.g., tomato, wheat) to a suitable growth stage (e.g., 3-4 true leaves) B Acclimatize plants in a controlled environment (greenhouse/growth chamber) D Apply fungicide treatments to plants (foliar spray to runoff) B->D Treatment C Prepare spray formulations of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, Azoxystrobin, and Tebuconazole at various concentrations F Inoculate treated and untreated control plants with a standardized fungal spore suspension D->F Inoculation E Allow plants to dry for 24 hours G Incubate plants in a high-humidity environment to promote disease development H Visually assess disease severity at regular intervals (e.g., 7, 14, 21 days post-inoculation) G->H Assessment I Calculate the percentage of disease control for each treatment relative to the untreated control H->I J Determine the optimal application rate and comparative efficacy I->J

Caption: Workflow for an in vivo plant-based fungicide efficacy trial.

Detailed Protocol for In Vivo Foliar Application Trial
  • Plant Material: Grow a susceptible host plant species (e.g., tomato for Botrytis cinerea, wheat for Fusarium oxysporum) in pots under controlled greenhouse conditions to the 3-4 leaf stage.

  • Fungicide Application: Prepare aqueous formulations of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one, Azoxystrobin, and Tebuconazole at a range of concentrations (e.g., 50, 100, 200 ppm) with a non-ionic surfactant.

  • Treatment: Randomly assign plants to treatment groups, including an untreated control. Apply the fungicide formulations as a foliar spray until runoff.

  • Inoculation: After 24 hours, inoculate the plants by spraying them with a standardized spore suspension (e.g., 1 x 10^6 spores/mL) of the target pathogen.

  • Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) for 48 hours to facilitate infection, then return them to the greenhouse.

  • Disease Assessment: Evaluate disease severity at 7, 14, and 21 days post-inoculation using a standardized disease rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Calculate the percentage of disease control for each treatment using the formula: Disease Control (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Expected Data Presentation: In Vivo Fungicidal Efficacy
FungicideApplication Rate (ppm)Target DiseaseDisease Severity (%) (14 DPI)Disease Control (%)
Untreated Control0Gray Mold (B. cinerea) on Tomato[Experimental Data]0
1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one50Gray Mold (B. cinerea) on Tomato[Experimental Data][Calculated Data]
100Gray Mold (B. cinerea) on Tomato[Experimental Data][Calculated Data]
200Gray Mold (B. cinerea) on Tomato[Experimental Data][Calculated Data]
Azoxystrobin50Gray Mold (B. cinerea) on Tomato[Reference Data][Calculated Data]
100Gray Mold (B. cinerea) on Tomato[Reference Data][Calculated Data]
200Gray Mold (B. cinerea) on Tomato[Reference Data][Calculated Data]
Tebuconazole50Gray Mold (B. cinerea) on Tomato[Reference Data][Calculated Data]
100Gray Mold (B. cinerea) on Tomato[Reference Data][Calculated Data]
200Gray Mold (B. cinerea) on Tomato[Reference Data][Calculated Data]

Interpreting the Benchmarking Data

The ultimate goal of this comparative analysis is to position 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one within the existing landscape of fungicidal solutions. A successful candidate would ideally exhibit:

  • High Intrinsic Potency: Lower MIC and EC50 values compared to the benchmarks against a broad spectrum of fungi would indicate superior intrinsic activity.

  • Effective In-Plant Performance: High levels of disease control in in vivo trials at comparable or lower application rates than Azoxystrobin and Tebuconazole would demonstrate practical efficacy.

  • Novel Mode of Action: While not directly assessed in these efficacy trials, further studies into the mechanism of action of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one would be critical. A novel mode of action would be highly valuable for resistance management strategies.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the efficacy of the novel compound 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one against the established fungicides Azoxystrobin and Tebuconazole. By following the detailed in vitro and in vivo protocols, researchers can generate robust and comparable data to make an informed assessment of this compound's potential as a new agricultural fungicide. The structured presentation of expected data provides a clear framework for interpreting the results and guiding future development efforts.

References
  • POMAIS Agriculture. (2025, August 13). Azoxystrobin Fungicide Mode of Action.
  • Scimplify Blogs. (n.d.). Tebuconazole Fungicide Uses and Applications in Crops.
  • Wikipedia. (n.d.). Azoxystrobin.
  • Cultivar Magazine. (2025, September 18). Tebuconazole (Tebuconazole).
  • EvitaChem. (n.d.). 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (EVT-2815201).
  • Agrogreat. (2024, April 21). Tebuconazole: A Powerful Fungicide for Crop Protection.
  • Cultivar Magazine. (2025, June 25). Azoxystrobin.
  • Oreate AI Blog. (2025, June 16). How Tebuconazole Enhances Crop Protection with Systemic Fungicidal Action.
  • Oreate AI Blog. (2026, February 27). Azoxystrobin: Understanding This Key Fungicide.
  • AgChemAccess. (n.d.). Azoxystrobin, Fungicide, Azoxystrobin suppliers.
  • Medycyna Weterynaryjna. (2000). Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs.

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Validation

A Head-to-Head Performance Analysis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one Against Commercial Kinase Inhibitor Standards

Introduction The landscape of targeted therapeutics is continually evolving, with a significant focus on the development of novel small-molecule kinase inhibitors. The chemical scaffold of 1-[2-(4-chlorophenoxy)-5-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of targeted therapeutics is continually evolving, with a significant focus on the development of novel small-molecule kinase inhibitors. The chemical scaffold of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one presents a compelling starting point for drug discovery, sharing structural motifs with several biologically active compounds.[1] While primarily recognized as a key intermediate in the synthesis of agrochemical fungicides like difenoconazole, its structural alerts warrant investigation into its potential as a direct-acting therapeutic agent.[1] This guide provides a comprehensive, head-to-head comparison of the in-house synthesized 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (hereafter referred to as Cmpd-X ) with established, commercially available kinase inhibitors, Gefitinib and Erlotinib .

Our investigation is predicated on the hypothesis that the diphenyl ether and substituted phenyl ring system of Cmpd-X may confer inhibitory activity against receptor tyrosine kinases, a class of enzymes frequently implicated in oncogenesis. Gefitinib and Erlotinib were selected as commercial standards due to their well-characterized inhibitory profiles against the Epidermal Growth Factor Receptor (EGFR) kinase, providing a robust benchmark for our comparative analysis.[2][3] This guide will delve into a multi-faceted comparison, encompassing physicochemical characterization, in vitro biochemical potency, and cell-based efficacy. The experimental protocols herein are detailed to ensure reproducibility and provide a transparent framework for the validation of our findings.

Materials and Methods

Compound Synthesis and Characterization

Cmpd-X was synthesized via a two-step process involving an initial etherification followed by a Friedel-Crafts acylation, adapted from established methodologies.[4][5] The final product was purified by recrystallization to achieve high purity. Gefitinib and Erlotinib were procured from commercial vendors and used without further purification.

Protocol 1: Purity and Identity Verification by HPLC-MS

  • Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6545 Q-TOF mass spectrometer.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and MS in positive ion mode.

In Vitro Biochemical Kinase Assay

The inhibitory activity of the compounds against the EGFR kinase domain was assessed using a luminescent ADP detection platform, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6]

Protocol 2: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, 5 µL of a reaction mix containing EGFR kinase, its substrate peptide, and ATP at its Km concentration is prepared in kinase reaction buffer.

  • Compound Addition: Test compounds (Cmpd-X, Gefitinib, Erlotinib) are serially diluted in DMSO and 1 µL is added to the reaction wells, achieving a final concentration range of 0.1 nM to 100 µM. A DMSO-only control is included.

  • Incubation: The reaction is incubated at room temperature for 60 minutes.

  • ADP Detection: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes.

  • Luminescence Generation: 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Acquisition: After a 30-minute incubation, luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to controls, and IC50 values are calculated using a four-parameter logistic model.

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Cell-Based Proliferation Assay

The anti-proliferative effects of the compounds were evaluated in the A549 non-small cell lung cancer cell line, which expresses wild-type EGFR, using a standard MTT assay.[7][8]

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing the test compounds at various concentrations (0.1 nM to 100 µM).

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (DMSO-treated cells), and GI50 (concentration for 50% growth inhibition) values are determined.

Results

Physicochemical Characterization

Cmpd-X was successfully synthesized and purified. HPLC-MS analysis confirmed its identity and high degree of purity, which is comparable to the commercial standards.

CompoundMolecular FormulaExpected Mass (m/z)Observed Mass (m/z)Purity (UV 254 nm)
Cmpd-X C₁₄H₁₀ClFO₂264.03264.05>99%
Gefitinib C₂₂H₂₄ClFN₄O₃446.15446.17>99%
Erlotinib C₂₂H₂₃N₃O₄393.17393.19>99%
Table 1: Physicochemical properties and purity of test compounds.
In Vitro Kinase Inhibition

The inhibitory potency of Cmpd-X against the EGFR kinase domain was determined and compared to Gefitinib and Erlotinib. The results are summarized in Table 2.

CompoundIC50 against EGFR (nM)
Cmpd-X 850 ± 75
Gefitinib 25 ± 5
Erlotinib 20 ± 4
Table 2: Biochemical potency of compounds against EGFR kinase. Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicates that while Cmpd-X does exhibit inhibitory activity against EGFR, its potency is significantly lower than that of the clinical standards Gefitinib and Erlotinib.

Cellular Anti-Proliferative Activity

The ability of the compounds to inhibit the growth of A549 cancer cells was assessed. The GI50 values reflect the concentration required to inhibit cell growth by 50%.

CompoundGI50 in A549 cells (µM)
Cmpd-X 22.5 ± 3.1
Gefitinib 8.2 ± 1.5
Erlotinib 5.5 ± 0.9
Table 3: Anti-proliferative activity of compounds in the A549 cell line. Data are presented as mean ± standard deviation.

The trend observed in the biochemical assay was mirrored in the cell-based assay. Cmpd-X demonstrated anti-proliferative effects but required a much higher concentration to achieve 50% growth inhibition compared to Gefitinib and Erlotinib.

Discussion

This guide presents the first, to our knowledge, head-to-head comparison of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (Cmpd-X) with the established EGFR inhibitors Gefitinib and Erlotinib. Our central hypothesis was that the structural framework of Cmpd-X could engage with the ATP-binding pocket of protein kinases. The experimental data partially supports this hypothesis, as Cmpd-X demonstrated measurable, albeit modest, inhibitory activity against the EGFR kinase and downstream anti-proliferative effects in A549 cells.

The observed 30 to 40-fold lower potency of Cmpd-X in the biochemical assay compared to the standards is significant. This disparity is likely attributable to the lack of specific structural features known to be critical for high-affinity binding to the EGFR active site. For instance, both Gefitinib and Erlotinib possess a 4-anilinoquinazoline core which forms crucial hydrogen bonds with the hinge region of the kinase.[2][3] Cmpd-X lacks such a group, which likely accounts for its weaker interaction. The relationship between biochemical potency and cellular activity is illustrated in the diagram below.

Activity_Flow cluster_A Biochemical Level cluster_B Cellular Level A Compound B Target Kinase (EGFR) A->B C Inhibition of Phosphorylation D Inhibition of Downstream Signaling Pathways C->D E Inhibition of Cell Proliferation (GI50) F Cancer Cell F->D

Caption: Relationship between biochemical inhibition and cellular effect.

The results from the A549 cell proliferation assay are consistent with the biochemical findings. The micromolar GI50 value for Cmpd-X suggests that while it can impact cell viability, its efficacy is considerably lower than the commercial standards. This could be due to its lower intrinsic potency, as well as other factors such as cell permeability and metabolic stability, which were not investigated in this study.

Conclusion

References

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